Thiol-PEG6-alcohol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVCADZZSNWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773021 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194425-46-2 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiol-PEG6-alcohol: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG6-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, comprising a terminal thiol group and a hydroxyl moiety connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer, offers versatile opportunities for the covalent modification of surfaces and biomolecules. This technical guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, with a strong emphasis on detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in drug development.
Introduction
This compound, with the systematic name 1-(2-(2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-2-ol, is a valuable tool in the PEGylation toolbox. The terminal thiol (-SH) group serves as a reactive handle for conjugation to maleimide-functionalized molecules, formation of disulfide bonds, or for anchoring to gold surfaces.[1] Concurrently, the hydroxyl (-OH) group provides a site for further chemical modification or can act as a polar, non-reactive terminus. The hexaethylene glycol linker imparts hydrophilicity, flexibility, and has been shown to reduce non-specific protein adsorption, thereby enhancing the biocompatibility of the resulting conjugates.[2] This guide aims to provide a detailed technical overview for the effective utilization of this crosslinker in a research and development setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its successful application. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₆O₆S |
| Molecular Weight | 298.40 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥95% |
| Density | 1.105 ± 0.06 g/cm³ |
| Solubility | Water, Ethanol, Methanol, DMSO, DMF |
| pKa (Thiol group) | ~8.5 - 9.5 |
| Storage | Store at -20°C, desiccated |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Mass-to-Charge Ratio |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.75-3.55 (m, 20H, O-CH ₂-CH ₂-O), 3.54 (t, 2H, -CH ₂-OH), 2.71 (t, 2H, -CH ₂-SH), 2.50 (br s, 1H, -OH ), 1.57 (t, 1H, -SH ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 72.6, 70.7, 70.5, 70.4, 70.3, 61.7, 39.1, 24.2 |
| Mass Spectrometry (ESI+) | m/z: 321.15 [M+Na]⁺, 299.17 [M+H]⁺ |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The first step involves the selective monotosylation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution to introduce the thiol group.
References
An In-Depth Technical Guide to Thiol-PEG6-alcohol: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Thiol-PEG6-alcohol, a heterobifunctional molecule, is a cornerstone in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and critical applications, supported by experimental protocols and data.
Core Chemical Properties and Structure
This compound, systematically named 1-(2-hydroxyethoxy)-17-mercapto-3,6,9,12,15-pentaoxaheptadecane, possesses a discrete polyethylene glycol (PEG) chain of six ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.[1][2]
The molecule is characterized by two distinct functional groups at its termini: a primary alcohol (-OH) and a thiol (-SH) group.[3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.[4] The thiol group is highly reactive towards maleimides, o-pyridyl disulfides (OPSS), and vinyl sulfones, and can form strong bonds with the surfaces of noble metals like gold and silver.[3][4] The terminal hydroxyl group offers a site for further chemical modification or derivatization.[3][4]
Molecular Structure
The chemical structure of this compound is illustrated below:
HS-(CH₂CH₂O)₆-OH
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆O₆S | [5] |
| Molecular Weight | 298.40 g/mol | [5] |
| CAS Number | 194425-46-2 | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | Typically ≥90-95% | [4] |
Synthesis and Purification
General Synthesis Outline
A plausible synthetic scheme is as follows:
-
Monotosylation of Hexaethylene Glycol: Hexaethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to selectively tosylate one hydroxyl group.
-
Thiolation: The resulting monotosylated PEG is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to displace the tosylate group and introduce the thiol functionality.[6]
Purification
Purification of low molecular weight PEG compounds can be challenging due to their physical properties.[7] Common purification techniques for PEGylated molecules include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating PEGylated products from unreacted starting materials and byproducts of different molecular weights.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for the purification of PEGylated peptides and small molecules, separating compounds based on hydrophobicity.[]
-
Dialysis or Ultrafiltration: For larger PEG conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can remove smaller impurities.[9]
-
Precipitation: Precipitation from a suitable solvent system can also be employed to isolate the desired PEGylated product.[7]
Characterization Techniques
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a similar compound, α-thiol-ω-hydroxyl PEG, shows characteristic signals for the PEG backbone protons around 3.6 ppm, a triplet for the methylene group adjacent to the thiol at approximately 2.66 ppm, and a triplet for the thiol proton itself around 1.57 ppm (in DMSO-d₆).[6]
¹³C NMR: The carbon NMR spectrum would show signals for the carbons in the PEG backbone (typically in the range of 60-75 ppm) and a distinct signal for the carbon adjacent to the thiol group at a higher field (around 24 ppm).[6]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The mass spectrum would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight.[10]
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool in several areas of scientific research and pharmaceutical development.
PROTACs: A Revolution in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][5] this compound is a frequently used linker in the synthesis of PROTACs.[2][5] The PEG chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][11]
The synthesis of a PROTAC using this compound typically involves a convergent or sequential approach where the linker is conjugated to the POI ligand and the E3 ligase ligand.
A detailed experimental protocol for the synthesis of a PROTAC might involve the following steps:
-
Activation of the Hydroxyl Group: The hydroxyl end of this compound is activated, for example, by conversion to a tosylate or mesylate, or by reaction with a diisocyanate to create a reactive handle.
-
Conjugation to the First Ligand: The activated linker is then reacted with the first binding moiety (either the POI ligand or the E3 ligase ligand) under appropriate conditions (e.g., in an aprotic solvent with a base).
-
Purification of the Intermediate: The resulting ligand-linker conjugate is purified using chromatographic techniques like flash chromatography or HPLC.
-
Conjugation to the Second Ligand: The thiol group of the purified intermediate is then reacted with a maleimide-functionalized second ligand in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to form the final PROTAC molecule.
-
Final Purification: The final PROTAC is purified to a high degree using methods such as preparative HPLC.
Surface Functionalization of Nanoparticles
The thiol group of this compound has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs).[12][13] This surface modification serves several purposes:
-
Increased Stability: The PEG layer prevents the aggregation of nanoparticles in biological media.[14]
-
Biocompatibility: The PEG coating reduces non-specific protein adsorption and enhances biocompatibility.
-
Further Conjugation: The terminal hydroxyl group can be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs.[14]
A typical protocol for the functionalization of gold nanoparticles is as follows:
-
Preparation of Thiol Solution: A solution of this compound is prepared in a suitable solvent, such as ethanol.
-
Functionalization: The this compound solution is added to a solution of citrate-stabilized gold nanoparticles. The mixture is then stirred for an extended period (e.g., overnight) to allow for the displacement of citrate ions from the gold surface by the thiol groups of the PEG linker.[12]
-
Purification: The functionalized nanoparticles are purified by repeated cycles of centrifugation and resuspension in a fresh solvent (e.g., ethanol or water) to remove excess, unbound this compound.[12]
Bioconjugation to Peptides and Proteins
The thiol-reactive nature of this compound makes it suitable for conjugation to cysteine-containing peptides and proteins.[15][16] This PEGylation can improve the pharmacokinetic properties of therapeutic peptides and proteins by increasing their hydrodynamic radius, which reduces renal clearance and extends their circulation half-life.[17] The hydroxyl group can be further modified to introduce other functionalities.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn.[5] For long-term storage, it is recommended to store the compound at -20°C.[5]
Conclusion
This compound is a highly versatile and valuable molecule for researchers in chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and biocompatibility make it an essential tool for the development of advanced therapeutics like PROTACs, the creation of functionalized nanomaterials for diagnostics and drug delivery, and the modification of biomolecules to enhance their therapeutic potential. A thorough understanding of its chemical properties and reaction protocols is key to leveraging its full potential in these cutting-edge applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
Thiol-PEG6-alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG6-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in bioconjugation.
Core Properties of this compound
This compound is a versatile chemical tool featuring a thiol (-SH) group at one end of a hexaethylene glycol (PEG6) spacer and a hydroxyl (-OH) group at the other. The thiol group offers a reactive handle for conjugation to various substrates, including maleimide-containing molecules and gold surfaces. The hydrophilic PEG6 spacer enhances solubility in aqueous media, a critical attribute for biological applications. The terminal hydroxyl group provides a site for further chemical modification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 298.40 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₂H₂₆O₆S | [1][3][4] |
| Synonyms | HS-PEG6-OH | [1][3] |
| Purity | ≥95% - ≥97.0% | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.105 ± 0.06 g/cm³ | [3] |
Key Applications and Experimental Protocols
This compound is a key reagent in several advanced biochemical and pharmaceutical applications. Its utility stems from the distinct reactivity of its terminal functional groups.
Bioconjugation via Thiol-Maleimide Linkage
A primary application of the thiol group is its reaction with a maleimide moiety to form a stable thioether bond. This is a widely used strategy for linking biomolecules.
Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the general steps for conjugating this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) if it is not readily soluble in the aqueous buffer.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To consume any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of approximately 10 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Surface Functionalization of Gold Nanoparticles
The thiol group of this compound readily forms a self-assembled monolayer (SAM) on gold surfaces, a technique used in biosensors and drug delivery systems.[6]
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol outlines the steps for coating gold nanoparticles with this compound.
Materials:
-
Colloidal gold nanoparticle solution
-
This compound
-
Ethanol
-
Centrifugation equipment
Procedure:
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.[6]
-
-
Surface Modification:
-
Add the this compound solution to the colloidal gold nanoparticle solution. The final concentration of the thiol may need to be optimized.
-
Incubate the mixture for 18-24 hours at room temperature with gentle stirring to allow for the formation of a stable SAM.[6]
-
-
Washing:
-
Centrifuge the solution to pellet the functionalized gold nanoparticles.
-
Remove the supernatant containing excess thiol and resuspend the nanoparticles in a fresh buffer (e.g., water or PBS).
-
Repeat the centrifugation and resuspension steps multiple times to ensure the removal of unbound this compound.[2]
-
-
Characterization:
-
Confirm the successful coating of the nanoparticles through techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), or transmission electron microscopy (TEM).
-
Synthesis of PROTACs
This compound serves as a flexible linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] The hydroxyl end can be activated or modified to react with a ligand for the target protein, while the thiol end can be reacted with a ligand for an E3 ubiquitin ligase.
Conceptual Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the two different ligands. The exact synthetic route will depend on the specific chemistry of the ligands.
Visualizing the Workflow: Bioconjugation
The following diagram illustrates the general workflow for the conjugation of this compound to a maleimide-activated protein.
Caption: Workflow for this compound bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Solubility Profile of Thiol-PEG6-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Thiol-PEG6-alcohol (HS-(CH2CH2O)6-CH2CH2OH), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group. The hydrophilic nature of the PEG chain generally imparts good solubility in aqueous solutions and a range of polar organic solvents.[1][2]
Solubility Data
| Solvent | Chemical Class | Expected Solubility | Notes |
| Water | Aqueous | Soluble | The hydrophilic PEG chain enhances water solubility.[1][3][4] For similar compounds, solubility is reported at ≥10 mg/mL.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Widely cited as a suitable solvent for PEG derivatives.[3][4][5] |
| Ethanol | Polar Protic | Soluble | Generally a good solvent for PEG compounds.[3][4] |
| Methanol | Polar Protic | Soluble | Often used as a solvent for PEGylated molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A suitable solvent for related PEG linkers.[5] |
| Dichloromethane (DCM) | Halogenated | Soluble | A suitable solvent for related PEG linkers.[5] |
| Chloroform | Halogenated | Soluble | A suitable solvent for similar PEG-thiol compounds.[3][4] |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | Commonly used for polymers, including PEG derivatives. |
Note: The solubility can be affected by the purity of the compound, temperature, and the presence of moisture. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of this compound in a given solvent.
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Small glass vials (e.g., 1.5 mL or 2 mL)
-
Spectrophotometer (optional, for quantitative analysis)
Procedure (Visual Inspection Method):
-
Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a small, known volume of the selected solvent to the vial (e.g., 100 µL) to achieve a starting concentration (e.g., 10 mg/mL).
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.
-
Incremental Addition: If the compound has fully dissolved, add another known amount of this compound to the solution and repeat the mixing and observation steps.
-
Saturation Point: If solid particles remain after vigorous mixing, the solution is likely saturated. Centrifuge the vial for 5-10 minutes to pellet the undissolved solid.
-
Confirmation: Carefully observe the supernatant. A clear supernatant with a solid pellet at the bottom confirms that the saturation point has been exceeded.
-
Solubility Estimation: The approximate solubility is the highest concentration at which the compound completely dissolves.
For more precise quantitative analysis, the concentration of the solute in the clear supernatant of a saturated solution can be determined using techniques like HPLC, GC, or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.
Caption: Workflow for determining compound solubility.
References
Thiol-PEG6-alcohol: A Comprehensive Technical Guide to Safe Handling and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiol-PEG6-alcohol, a bifunctional linker critical in the advancement of targeted protein degradation and other bioconjugation strategies. This document outlines the essential safety protocols, handling procedures, and detailed experimental methodologies for its application, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, also known as HS-PEG6-OH, is a hydrophilic linker molecule featuring a terminal thiol (-SH) group and a primary alcohol (-OH) group connected by a six-unit polyethylene glycol (PEG) chain. The PEG component enhances aqueous solubility, a crucial attribute for biological applications.[1][2]
| Property | Value | Reference |
| Chemical Formula | C12H26O6S | [3] |
| Molecular Weight | 298.40 g/mol | [3] |
| CAS Number | 194425-46-2 | [3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [1] |
| Storage | Store at -20°C for long-term stability | [3][4][5] |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. While some suppliers do not classify it as hazardous, others indicate potential risks, necessitating careful handling.[3][7]
Hazard Identification
There is conflicting information regarding the GHS classification of this compound. One safety data sheet (SDS) indicates that it is not classified as a hazard.[3] However, another SDS classifies it as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[7]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[7]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[7]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7]
Given these discrepancies, it is prudent to handle this compound with the assumption that it is a hazardous substance.
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safety, the following precautions should be taken:
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles or a face shield to protect the eyes.[3]
-
A lab coat should be worn to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Storage and Disposal
-
Storage: Store in a tightly sealed container at -20°C.[3][4][5] Avoid heat, flames, and sparks. Keep away from oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[3]
Applications in Drug Development
This compound is a versatile tool in drug development, primarily utilized as a flexible and hydrophilic linker in the construction of PROTACs.[4][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4][9] The thiol and alcohol functional groups of this compound allow for the sequential or orthogonal conjugation of a target protein ligand and an E3 ligase ligand.
The thiol group (-SH) is highly reactive towards maleimides, haloacetamides, and other thiol-reactive moieties, forming stable thioether bonds.[2] The hydroxyl group (-OH) can be activated or converted to other functional groups for subsequent conjugation reactions.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation reactions.
Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule, a common step in PROTAC synthesis.
Caption: A typical experimental workflow for thiol-maleimide conjugation.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule ligand)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed for solubility)
-
Nitrogen or Argon gas
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the molecule has poor aqueous solubility, it can be first dissolved in a minimum amount of DMF or DMSO and then diluted with the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5 molar excess of this compound to the solution of the maleimide-functionalized molecule.
-
Gently mix the reaction solution and purge the headspace of the reaction vial with nitrogen or argon gas before sealing.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring or agitation. The reaction progress should be monitored by a suitable analytical technique such as LC-MS to confirm the formation of the desired conjugate.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.
-
For small molecule conjugates, purification is typically achieved by preparative HPLC.
-
For protein conjugates, size-exclusion chromatography (SEC) or dialysis can be used to remove excess linker.
-
-
Characterization:
-
The purified conjugate should be characterized to confirm its identity and purity.
-
For small molecules, NMR and high-resolution mass spectrometry are standard characterization techniques.
-
For protein conjugates, techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy can be employed.
-
Representative Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a representative synthesis of a PROTAC targeting the BRD4 protein, using a this compound linker to connect a JQ1-based ligand (for BRD4) and a pomalidomide-based ligand (for the E3 ligase Cereblon). This is a multi-step synthesis that requires expertise in organic chemistry.
Step 1: Functionalization of Pomalidomide with a Maleimide Moiety
This step prepares the E3 ligase ligand for conjugation with the thiol linker.
-
Pomalidomide is reacted with a suitable linker containing a maleimide group and a reactive group (e.g., a carboxylic acid) that can form a stable bond with pomalidomide. This often involves amide bond formation.
-
The reaction is typically carried out in an organic solvent such as DMF with a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
The product, maleimide-linker-pomalidomide, is purified by column chromatography or HPLC.
Step 2: Functionalization of JQ1 with this compound
This step prepares the target protein ligand with the thiol-PEG linker.
-
A derivative of JQ1 with a suitable reactive group (e.g., a carboxylic acid) is required.
-
The carboxylic acid of the JQ1 derivative is activated (e.g., with HATU) and reacted with the alcohol group of this compound in the presence of a base (e.g., DIPEA) in an anhydrous organic solvent (e.g., DMF).
-
The resulting product, JQ1-ester-PEG6-thiol, is purified by column chromatography or HPLC.
Step 3: Final PROTAC Assembly via Thiol-Maleimide Conjugation
-
The purified JQ1-ester-PEG6-thiol from Step 2 is dissolved in a degassed buffer (pH 7.0-7.5).
-
The maleimide-linker-pomalidomide from Step 1 is added to the solution (in slight molar excess).
-
The reaction is allowed to proceed at room temperature for 1-2 hours.
-
The final PROTAC molecule is purified by preparative HPLC.
-
The identity and purity of the final PROTAC are confirmed by NMR and high-resolution mass spectrometry.
Conclusion
This compound is a valuable chemical tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, coupled with the solubility-enhancing properties of the PEG linker, makes it an ideal component for the modular synthesis of complex molecules like PROTACs. Adherence to strict safety and handling protocols is essential to mitigate potential hazards. The experimental procedures outlined in this guide provide a framework for the successful application of this compound in the synthesis of novel bioconjugates and potential therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of self-assembled monolayers with Thiol-PEG6-alcohol
An In-depth Technical Guide on the Core Principles of Self-Assembled Monolayers with Thiol-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of self-assembled monolayers (SAMs) utilizing this compound. It covers the formation, characterization, and application of these monolayers, with a particular focus on their relevance in drug development and biomedical fields.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The process is driven by the chemical affinity of a specific "headgroup" of an organic molecule for the substrate. In the context of this guide, the focus is on alkanethiols on gold substrates, a well-established and widely used system.[1]
The molecules that form these monolayers typically consist of three key components:
-
Headgroup: A functional group that has a strong, specific affinity for the substrate. For the molecules discussed here, this is a thiol (-SH) group which forms a strong covalent bond with gold.[2]
-
Alkyl Chain/Spacer: This is typically a hydrocarbon chain that provides structural order to the monolayer through van der Waals interactions between adjacent chains.
-
Terminal Group: This is the functional group at the exposed end of the monolayer, which dictates the surface properties of the SAM. In the case of this compound, this is a hexa(ethylene glycol) chain terminated with a hydroxyl (-OH) group.[3]
The formation of thiol-based SAMs on gold is a rapid process, with initial monolayer coverage achieved within seconds to minutes. However, the ordering and packing of the monolayer improve over time, with optimal assembly times typically ranging from 12 to 48 hours.
The Role of this compound in SAMs
This compound is a specific type of alkanethiol that incorporates a short polyethylene glycol (PEG) chain. The PEG chain is a hydrophilic polymer known for its ability to resist non-specific protein adsorption. This property is of paramount importance in biomedical and drug development applications, as it prevents the fouling of surfaces by biomolecules, thereby improving the performance and reliability of biosensors, drug delivery systems, and medical implants.[3][4]
The terminal hydroxyl group of the this compound can be further functionalized, allowing for the covalent attachment of various biomolecules, such as peptides, proteins, and small molecule drugs. This makes this compound a versatile linker for creating bioactive surfaces.
Formation of this compound SAMs
The formation of a this compound SAM on a gold substrate is a multi-step process.[5] Initially, the thiol molecules adsorb onto the gold surface with their alkyl chains oriented parallel to the substrate. As the surface coverage increases, lateral pressure from surrounding molecules induces a phase transition, causing the molecules to reorient into a more upright and densely packed configuration.[5]
The final, well-ordered SAM is characterized by a tilted arrangement of the molecules, which maximizes the van der Waals interactions between the PEG chains.
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
High-quality SAMs require clean and smooth gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides with a titanium or chromium adhesion layer)[6]
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized water
-
Ethanol (200 proof)
-
Nitrogen gas
Procedure:
-
Clean the gold substrates by immersing them in piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrates with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent contamination.
Protocol 2: Formation of this compound SAMs
Materials:
-
Clean gold substrates
-
This compound
-
Ethanol (200 proof)
-
Clean glass or polypropylene containers[6]
-
Nitrogen gas
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.[6]
-
Place the clean gold substrates in a container.
-
Immerse the substrates in the thiol solution. To minimize oxygen exposure, reduce the headspace above the solution and consider backfilling the container with nitrogen gas.[6]
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.
-
After incubation, remove the substrates from the solution and rinse them thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
Data Presentation: Characterization of Oligo(ethylene glycol)-terminated Thiol SAMs
Quantitative data for SAMs formed from oligo(ethylene glycol)-terminated thiols are summarized below. While specific data for this compound is limited, the provided values for similar molecules offer a strong basis for estimating its properties.
| Thiol Molecule | Substrate | Contact Angle (Advancing, Water) | Ellipsometric Thickness (Å) | Reference |
| HS-(CH₂)₁₁-(OCH₂CH₂)₃OH | Gold | < 15° | ~20 | [3][7] |
| HS-(CH₂)₁₁-(OCH₂CH₂)₆OH | Gold | ~30-40° (estimated) | ~30 | [3] |
| HS-(CH₂)₁₁-(OCH₂CH₂)₆OMe | Gold | Not specified | ~30 | [8] |
| 1-Hexadecanethiol (C16H33SH) | Gold | 108.9° | 21 | [9] |
| 11-Mercapto-1-undecanol | Gold | < 15° | 14 | [7] |
Note: The contact angle for HS-(CH₂)₁₁-(OCH₂CH₂)₆OH is an estimation based on the trend of increasing contact angle with increasing PEG chain length, indicating a more disordered layer.
Mandatory Visualizations
Diagram 1: Experimental Workflow for SAM Preparation
Caption: Experimental workflow for the preparation of this compound SAMs on gold substrates.
Diagram 2: Mechanism of Protein Resistance
Caption: Logical diagram illustrating the mechanism of protein resistance by PEG-ylated SAMs.
Diagram 3: Workflow for Biosensor Fabrication and Drug Delivery
Caption: Generalized workflow for utilizing this compound SAMs in biosensor fabrication or drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. The Schreiber Group - Self-Assembling Monolayers (SAMs) [soft-matter.uni-tuebingen.de]
- 4. updates.reinste.com [updates.reinste.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 9. researchgate.net [researchgate.net]
Thiol-PEG6-alcohol: A Versatile Linker for Advanced Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiol-PEG6-alcohol, a heterobifunctional molecule featuring a terminal thiol group and a hydroxyl group connected by a six-unit polyethylene glycol (PEG) spacer, has emerged as a critical tool in the fields of bioconjugation, drug delivery, hydrogel formation, and surface modification. Its unique architecture allows for the covalent attachment to a wide array of molecules and surfaces, while the hydrophilic PEG chain enhances solubility and biocompatibility. This guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into research and development workflows.
Core Properties and Specifications
This compound (HS-(CH2CH2O)6-OH) is a liquid at room temperature with a molecular weight of approximately 298.40 g/mol . Its purity is typically offered at ≥95% by various commercial suppliers. The presence of a reactive thiol group allows for facile conjugation to maleimides, vinyl sulfones, and noble metal surfaces like gold. The terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.
| Property | Value | Reference |
| Synonyms | HS-PEG6-OH, 17-mercapto-3,6,9,12,15-pentaoxaheptadecan-1-ol | [1][2] |
| Molecular Weight | 298.40 g/mol | [1][2] |
| CAS Number | 194425-46-2 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
Applications in Bioconjugation: Crafting Next-Generation Therapeutics
The primary application of this compound is as a linker in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[4][5]
PROTAC Synthesis
The thiol group of this compound can be reacted with a suitable functional group on a "warhead" (the molecule that binds to the target protein), while the hydroxyl group can be modified to connect to the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using this compound.
Experimental Protocol: General Steps for PROTAC Synthesis
While specific reaction conditions are highly dependent on the warhead and E3 ligase ligand, a general protocol involves:
-
Warhead-Linker Conjugation: The thiol group of this compound is reacted with an electrophilic functional group (e.g., a maleimide or a leaving group) on the warhead molecule. This reaction is typically carried out in an aprotic solvent like DMF or DMSO at room temperature.
-
Purification: The resulting warhead-linker intermediate is purified using chromatography (e.g., HPLC).
-
Hydroxyl Group Activation: The terminal hydroxyl group of the purified intermediate is activated, for example, by conversion to a tosylate or mesylate, or by reaction with a di-acid to form an ester with a free carboxylic acid.
-
Coupling with E3 Ligase Ligand: The activated linker is then reacted with a corresponding functional group (e.g., an amine) on the E3 ligase ligand to form the final PROTAC molecule.
-
Final Purification: The final PROTAC is purified by chromatography.
Drug Delivery and Nanoparticle Functionalization
This compound is utilized to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs), to enhance their stability, biocompatibility, and drug-loading capacity. The thiol group readily forms a strong bond with the gold surface, creating a hydrophilic PEG layer that prevents aggregation and reduces non-specific protein adsorption.[6]
Quantitative Data: Grafting Density on Gold Nanoparticles
| Parameter | Value | Reference |
| Typical Grafting Density of HS-PEG6-OCH3 on AuNPs | 3.5 - 4 molecules/nm² | Not found in search results |
Note: Data for the closely related methoxy-terminated Thiol-PEG6 is provided as an estimate.
Caption: Functionalization of gold nanoparticles with this compound.
Experimental Protocol: Functionalization of Gold Nanoparticles [6]
-
Nanoparticle Synthesis: Synthesize gold nanoparticles (e.g., by citrate reduction).
-
Ligand Exchange: Add an aqueous solution of this compound to the gold nanoparticle suspension. The reaction is typically carried out at room temperature with gentle stirring.
-
Purification: Remove unbound this compound by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer (e.g., PBS).
-
Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm PEGylation and assess stability.
-
Drug Conjugation: The terminal hydroxyl group of the PEG linker can be activated and conjugated to a drug molecule using standard bioconjugation techniques.
Hydrogel Formation for Tissue Engineering and Controlled Release
Thiol-PEG linkers are instrumental in the formation of hydrogels through thiol-ene "click" chemistry.[7][8] These reactions are highly efficient, proceed under mild conditions, and are often initiated by light (photopolymerization), allowing for spatial and temporal control over gelation.[9] The resulting hydrogels are biocompatible and can be designed to be biodegradable, making them excellent candidates for cell encapsulation and controlled drug release.
Caption: Schematic of thiol-ene photo-click hydrogel formation.
Experimental Protocol: Thiol-Ene Hydrogel Formation [8]
-
Precursor Solution Preparation: Prepare a solution of a multi-arm PEG-norbornene (or other 'ene'-containing macromer) and a di-thiol crosslinker (or this compound, if used as a monofunctional chain terminator to control network properties) in a biocompatible buffer (e.g., PBS). A stoichiometric ratio of thiol to 'ene' groups is typically used.
-
Addition of Photoinitiator: Add a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to the precursor solution.
-
Photopolymerization: Expose the solution to UV light (e.g., 365 nm) for a defined period to initiate the thiol-ene reaction and form the hydrogel.
-
Characterization: Characterize the hydrogel's properties, such as swelling ratio, mechanical stiffness (compressive modulus), and degradation kinetics.
Quantitative Data: Typical Hydrogel Formation Parameters
| Parameter | Typical Value/Range | Reference |
| Macromer Concentration | 5-20 wt% | [10] |
| Photoinitiator (LAP) Concentration | 1-10 mM | [8] |
| UV Light Intensity | 5-10 mW/cm² | [8] |
| Gelation Time | Seconds to minutes | [7] |
Surface Modification to Enhance Biocompatibility
The principles of nanoparticle functionalization can be extended to the modification of bulk material surfaces to improve their biocompatibility and reduce biofouling. PEGylation, the grafting of PEG chains onto a surface, creates a hydrophilic and sterically hindering layer that repels proteins and cells. This compound can be used to modify gold surfaces or can be adapted for use on other surfaces through appropriate surface chemistry.
Experimental Protocol: Surface Modification of Gold Substrates
-
Substrate Preparation: Clean and prepare a gold-coated substrate.
-
Incubation: Immerse the substrate in a solution of this compound (typically in ethanol) for several hours to allow for the formation of a self-assembled monolayer (SAM).
-
Rinsing and Drying: Thoroughly rinse the substrate with the solvent to remove non-adsorbed molecules and dry under a stream of nitrogen.
-
Surface Characterization: Characterize the modified surface using techniques such as contact angle measurements (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition), and atomic force microscopy (AFM, to visualize surface topography).
Conclusion
This compound is a highly versatile and valuable molecule for a range of biomedical and biotechnological applications. Its well-defined structure and dual functionality enable precise control over the creation of complex bioconjugates, advanced drug delivery systems, tunable hydrogels, and biocompatible surfaces. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in innovative research and development endeavors. As the demand for sophisticated biomaterials and targeted therapeutics continues to grow, the importance of such adaptable linker molecules is set to increase significantly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 194425-46-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids [scholarworks.indianapolis.iu.edu]
- 10. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-PEG6-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a common strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation time in vivo.[1][2] This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with Thiol-PEG6-alcohol. The thiol group at one end of the PEG linker forms a strong covalent bond with the gold surface, while the terminal alcohol group provides a versatile handle for further conjugation with therapeutic agents, targeting ligands, or imaging probes.[3][4]
This protocol outlines the synthesis of citrate-stabilized AuNPs, the subsequent ligand exchange reaction with this compound, and the characterization of the resulting functionalized nanoparticles.
Data Presentation
The following table summarizes typical quantitative data for gold nanoparticles before and after functionalization with this compound.
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |
| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 20-30 nm | 30-40 nm | Dynamic Light Scattering (DLS)[5] |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 522-528 nm | UV-Vis Spectroscopy[6][7] |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | Dynamic Light Scattering (DLS) |
| Molar Ratio (Thiol-PEG/AuNP) | N/A | 50 - 2000 | N/A[8] |
| PEG Coverage (ligands/nm²) | N/A | 0.2 - 2.0 | Calculated[1] |
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is adapted from the well-established Turkevich method.[9][10]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 38.8 mM solution of sodium citrate in DI water.
-
In a clean round-bottom flask equipped with a condenser and a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[2]
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Store the citrate-stabilized AuNP solution at 4°C.
Functionalization with this compound
This protocol describes the surface modification of the citrate-stabilized AuNPs via ligand exchange.[3][11]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Ethanol or DI water
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol or DI water.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring to achieve the desired molar ratio (e.g., 1000-fold molar excess of PEG to AuNPs).[8]
-
Allow the mixture to stir at room temperature for at least 12-24 hours to ensure complete ligand exchange.[12]
Purification of Functionalized Gold Nanoparticles
Purification is crucial to remove excess this compound and displaced citrate ions. Centrifugation is a common and effective method.[3][9][11]
Procedure:
-
Transfer the reaction mixture from Protocol 2 to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 14,000-18,000 x g for 20-30 minutes). The optimal speed and time will depend on the nanoparticle size.[8][13]
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[8][12]
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage at 4°C.
Characterization of Functionalized Gold Nanoparticles
a. UV-Vis Spectroscopy:
-
Purpose: To confirm the presence and stability of AuNPs and to observe the shift in the surface plasmon resonance (SPR) peak upon functionalization.
-
Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions (before and after functionalization) from 400 nm to 700 nm. A red-shift in the λmax is indicative of a change in the local refractive index around the nanoparticles, confirming surface modification.[6]
b. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.
-
Procedure: Disperse the AuNP samples in an appropriate solvent and measure the particle size distribution and surface charge. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer.[5] A change in zeta potential from highly negative (for citrate-stabilized AuNPs) to less negative indicates the displacement of citrate ions.
c. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and monodispersity of the AuNP core.
-
Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine the core diameter. The PEG layer is typically not visible under standard TEM.
d. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the PEG molecules on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the purified functionalized AuNPs. Look for characteristic peaks of PEG, such as the C-O-C ether stretching vibrations.[2]
Visualizations
Caption: Workflow for the synthesis, functionalization, purification, and characterization of AuNPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. krishisanskriti.org [krishisanskriti.org]
- 3. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 7. mdpi.com [mdpi.com]
- 8. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. broadpharm.com [broadpharm.com]
Application Note: Creating Protein-Resistant Surfaces using Thiol-PEG6-alcohol for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-specific protein adsorption onto material surfaces is a significant challenge in a multitude of biomedical and biotechnological applications. In fields such as medical implants, drug delivery systems, biosensors, and microfluidics, the unwanted accumulation of proteins can lead to device failure, inaccurate readings, and adverse biological responses like inflammation or thrombosis. Surface modification with Poly(ethylene glycol) (PEG) is a widely adopted and effective strategy to mitigate these issues.
This application note provides a detailed protocol for creating highly protein-resistant surfaces on gold substrates using a self-assembled monolayer (SAM) of Thiol-PEG6-alcohol (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH). The formation of a dense, well-ordered PEG layer creates a hydrophilic, sterically hindered surface that effectively prevents the adsorption of proteins. The thiol group provides a robust anchor to the gold surface, while the terminal alcohol group ensures a hydrophilic interface. The protocols outlined below cover substrate preparation, SAM formation, surface characterization, and the quantification of protein resistance.
Mechanism of Protein Resistance
The protein resistance of a PEGylated surface is primarily attributed to a steric repulsion mechanism. The this compound molecules form a dense, brush-like layer on the gold substrate. In an aqueous environment, the PEG chains are highly hydrated and flexible, creating a dynamic layer of water molecules at the interface. This hydrated layer presents a significant energetic barrier to approaching protein molecules, effectively excluding them from the surface and preventing their adsorption. A higher grafting density of the PEG-thiol molecules generally leads to lower protein adsorption.[1]
Caption: Steric repulsion of proteins by a hydrated this compound SAM.
Experimental Workflow
The overall process for creating and validating protein-resistant surfaces involves a sequential workflow, from cleaning the substrate to forming the self-assembled monolayer, followed by characterization and functional testing.
Caption: Experimental workflow for creating and testing protein-resistant surfaces.
Detailed Experimental Protocols
Safety Precaution: Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood.
Protocol 1: Preparation of Gold Substrates
A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM.[2]
-
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides).
-
Sulfuric acid (H₂SO₄, concentrated).
-
Hydrogen peroxide (H₂O₂, 30%).
-
Absolute Ethanol (200 proof).[2]
-
Deionized (DI) water (18.2 MΩ·cm).
-
Glass beakers or polypropylene containers.[2]
-
Tweezers (Teflon-coated recommended).
-
Nitrogen (N₂) gas source.
-
-
Procedure (Piranha Cleaning - for robust substrates):
-
WARNING: Piranha solution reacts violently with organic materials. Prepare fresh and handle with extreme care.
-
Prepare the Piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker inside a fume hood. The solution will become very hot.
-
Using tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. Use immediately for SAM formation.
-
Protocol 2: Formation of this compound SAM
-
Materials:
-
This compound (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH).
-
Absolute Ethanol (200 proof), degassed.
-
Cleaned gold substrates.
-
Airtight containers (e.g., glass scintillation vials).[2]
-
-
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.[3] For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[2]
-
Place the clean, dry gold substrates into individual containers.[2]
-
Completely submerge the substrates in the thiol solution.
-
Seal the containers to minimize oxygen exposure and solvent evaporation.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[3]
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol 3: Characterization of the PEGylated Surface
-
Water Contact Angle Goniometry:
-
Purpose: To confirm the change in surface wettability. A successful PEGylation will result in a more hydrophilic surface (lower contact angle) compared to the bare gold.
-
Method: Place a small droplet (2-5 µL) of DI water on the bare gold and the PEGylated surface. Measure the static contact angle using a goniometer. Perform measurements at multiple spots on each surface to ensure uniformity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To verify the chemical composition of the surface.
-
Method: Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions. The presence of a strong C-O peak (from the PEG backbone) and a S 2p peak (from the thiol-gold bond) confirms the presence of the SAM.[1]
-
-
Atomic Force Microscopy (AFM):
-
Purpose: To assess the surface topography and roughness.
-
Method: Image the surface in tapping mode. A well-formed SAM should result in a smooth, uniform surface.[4]
-
Protocol 4: Quantification of Protein Resistance
-
Surface Plasmon Resonance (SPR):
-
Purpose: To monitor protein adsorption in real-time and in a label-free manner.[1]
-
Method:
-
Equilibrate the bare gold and PEGylated SPR sensor chips with a running buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Establish a stable baseline.
-
Inject a solution of a model protein (e.g., Fibrinogen, Lysozyme, or Bovine Serum Albumin (BSA) at 0.1-1.0 mg/mL in PBS) over the surfaces.[5]
-
Monitor the change in the SPR signal (response units, RU), which is proportional to the mass of adsorbed protein.
-
After the association phase, switch back to the running buffer to measure dissociation.
-
Compare the net change in RU on the PEGylated surface to that on the bare gold control to quantify the reduction in protein adsorption.
-
-
-
Quartz Crystal Microbalance with Dissipation (QCM-D):
-
Purpose: To measure the adsorbed mass (including coupled water) and the viscoelastic properties of the protein layer.
-
Method: The procedure is analogous to SPR. The change in frequency (Δf) of the quartz crystal is related to the adsorbed mass, while the change in dissipation (ΔD) provides information about the rigidity of the adsorbed layer. A smaller change in frequency on the PEGylated sensor compared to the control indicates effective protein resistance.[6]
-
Representative Data
The following table summarizes typical quantitative results obtained from the characterization and testing of this compound modified gold surfaces compared to unmodified gold controls.
| Parameter | Bare Gold (Control) | Thiol-PEG6-OH Surface | Method |
| Surface Characterization | |||
| Static Water Contact Angle | 75° - 85°[7] | 30° - 45° | Goniometry |
| Protein Adsorption | |||
| Fibrinogen Adsorption | ~200 - 400 ng/cm²[8] | < 5 ng/cm² | SPR / QCM-D |
| BSA Adsorption | ~150 - 250 ng/cm²[4] | < 10 ng/cm² | SPR / QCM-D |
| Lysozyme Adsorption | ~180 - 280 ng/cm²[9] | < 8 ng/cm² | SPR / QCM-D |
| % Reduction in Adsorption | N/A | >95% | Calculated |
Note: The exact values can vary depending on the specific experimental conditions, such as protein concentration, buffer composition, and the quality of the SAM.
Conclusion
The use of this compound to form self-assembled monolayers on gold is a robust and highly effective method for creating surfaces that resist non-specific protein adsorption. The straightforward protocols for surface preparation and SAM formation, combined with the significant reduction in protein fouling, make this a valuable technique for researchers in drug development, diagnostics, and biomaterials science. The proper characterization and quantification of these surfaces, using techniques like contact angle measurement, SPR, and QCM-D, are essential for ensuring their performance and reliability in demanding biomedical applications.
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adsorption and Morphology Analysis of Bovine Serum Albumin on a Micropillar-Enhanced Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption and Conformation Behavior of Lysozyme on a Gold Surface Determined by QCM-D, MP-SPR, and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol-PEG6-alcohol for Bioconjugation of Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG6-alcohol is a versatile heterobifunctional linker molecule widely employed in the field of bioconjugation. Its structure, featuring a terminal thiol (-SH) group and a primary alcohol (-OH) group connected by a six-unit polyethylene glycol (PEG) spacer, offers a flexible platform for the covalent modification of biomolecules. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups provide handles for specific ligation chemistries.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the bioconjugation of peptides and proteins. The primary strategy discussed involves the activation of the alcohol terminus to a thiol-reactive maleimide group, enabling site-specific conjugation to cysteine residues on the target biomolecule.
Properties and Specifications
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 298.40 g/mol | [3] |
| Formula | C12H26O6S | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water and most organic solvents | [4] |
| Storage | -20°C for long-term storage | [4] |
Applications in Bioconjugation
The unique bifunctional nature of this compound makes it a valuable tool in various bioconjugation applications, including:
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] The PEG linker component can improve the solubility and cell permeability of the PROTAC molecule.[4]
-
Antibody-Drug Conjugates (ADCs): After activation of the alcohol group, the resulting thiol-reactive linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapeutics.
-
Peptide and Protein PEGylation: Site-specific PEGylation of peptides and proteins at cysteine residues can enhance their therapeutic properties by increasing their hydrodynamic size, which reduces renal clearance and improves their in vivo half-life.[5]
-
Surface Modification: The thiol group can be used to anchor the linker to gold surfaces or nanoparticles, while the alcohol group remains available for further functionalization.
Experimental Workflow and Protocols
The overall workflow for using this compound for bioconjugation to cysteine residues on a peptide or protein involves two main stages: activation of the linker and conjugation to the biomolecule.
Overall experimental workflow for bioconjugation.
Protocol 1: Activation of this compound to Maleimide-PEG6-thiol
This protocol describes the conversion of the terminal hydroxyl group of this compound to a maleimide group, rendering it reactive towards thiols. This is a crucial step for subsequent bioconjugation to cysteine residues.
Activation of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Potassium or sodium salt of maleimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Activation of the Hydroxyl Group: a. Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.5 equivalents). d. Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM. e. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate (Tosyl-PEG6-SH).
-
Maleimide Installation: a. Dissolve the crude Tosyl-PEG6-SH (1 equivalent) in anhydrous DMF. b. Add the potassium salt of maleimide (1.5 equivalents). c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC. e. After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Maleimide-PEG6-thiol.
Expected Yield: The yield for the conversion of a PEG-alcohol to a PEG-maleimide can range from 70-90% depending on the specific reaction conditions and purification.[6]
Protocol 2: Bioconjugation of Maleimide-PEG6-thiol to a Thiol-containing Peptide or Protein
This protocol details the site-specific conjugation of the activated Maleimide-PEG6-thiol to a cysteine residue on a target peptide or protein.
Thiol-maleimide bioconjugation reaction.
Materials:
-
Thiol-containing peptide or protein
-
Maleimide-PEG6-thiol (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: L-cysteine or 2-Mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of the Peptide/Protein: a. Dissolve the thiol-containing peptide or protein in the conjugation buffer. b. If the cysteine residues are present as disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent, for example by using a desalting column.[7]
-
Conjugation Reaction: a. Dissolve the Maleimide-PEG6-thiol in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. b. Add a 10- to 20-fold molar excess of the Maleimide-PEG6-thiol solution to the peptide/protein solution.[4] The optimal ratio should be determined empirically for each specific biomolecule. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching the Reaction: a. To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide reagent. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the conjugate from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or dialysis.[8] b. For SEC, use a column with an appropriate molecular weight cutoff to separate the larger PEGylated conjugate from the smaller unreacted linker and quenching agent. c. For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for proteins) and dialyze against the desired buffer.
Characterization of the Conjugate
The successful conjugation and purity of the PEGylated peptide or protein should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight. | A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation. | An increase in mass corresponding to the mass of the attached Maleimide-PEG6-thiol linker(s). |
| HPLC (Reversed-Phase or Size-Exclusion) | To assess the purity of the conjugate and quantify the extent of conjugation. | A shift in retention time for the PEGylated species compared to the unmodified protein. |
| UV-Vis Spectroscopy | To determine the protein concentration. | - |
Stability of the Thioether Linkage
The thioether bond formed between a thiol and a maleimide is generally stable under physiological conditions. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[1][9] The stability of the conjugate can be assessed by incubating it in plasma or a solution containing a high concentration of a competing thiol and monitoring the integrity of the conjugate over time by HPLC or mass spectrometry. Recent strategies to improve the stability of the maleimide-thiol linkage include the use of self-hydrolyzing maleimides or reagents that form a more stable ring structure upon conjugation.[9][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Confirm reduction using Ellman's reagent. |
| Hydrolysis of the maleimide group. | Prepare the Maleimide-PEG6-thiol solution immediately before use. Ensure the pH of the reaction buffer is between 6.5 and 7.5. | |
| Incorrect molar ratio of reactants. | Optimize the molar excess of the Maleimide-PEG6-thiol. | |
| Precipitation of the Protein | High concentration of organic solvent from the linker solution. | Dissolve the Maleimide-PEG6-thiol in the minimum volume of organic solvent required. |
| Heterogeneous Product | Partial reaction or reaction at multiple cysteine sites. | Optimize reaction time and stoichiometry. For proteins with multiple cysteines, consider site-directed mutagenesis to create a single reactive cysteine. |
Conclusion
This compound is a valuable and versatile linker for the bioconjugation of peptides and proteins. By following the protocols outlined in this document for the activation of the alcohol group to a thiol-reactive maleimide and subsequent conjugation to cysteine residues, researchers can effectively synthesize well-defined bioconjugates with enhanced properties for a wide range of applications in research, diagnostics, and drug development. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and reliable results.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 4. broadpharm.com [broadpharm.com]
- 5. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 6. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Step-by-Step Guide for Forming a Thiol-PEG6-alcohol Self-Assembled Monolayer (SAM) on Gold
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the formation of a Thiol-PEG6-alcohol self-assembled monolayer (SAM) on a gold surface. The protocol herein is synthesized from established methods for forming alkanethiol SAMs on gold and is tailored for molecules containing a short oligo(ethylene glycol) spacer, which are frequently used to reduce non-specific protein adsorption in biological and biotechnological applications.
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly alkanethiols on gold, are a cornerstone of surface functionalization in a variety of fields including biosensors, drug delivery, and fundamental surface science. The spontaneous organization of thiol-containing molecules onto a gold substrate forms a densely packed, ordered monolayer, exposing the terminal functional group to the surrounding environment.
This protocol focuses on this compound, a molecule featuring a thiol group for robust anchoring to the gold surface, a hexa(ethylene glycol) (PEG6) spacer to resist non-specific protein adsorption, and a terminal hydroxyl (alcohol) group available for further functionalization or to render the surface hydrophilic. Following these steps will enable the creation of high-quality, reproducible SAMs for your research needs.
Experimental Workflow
The overall process for forming a this compound SAM on a gold substrate is depicted in the workflow diagram below. The process begins with rigorous cleaning of the gold substrate, followed by the self-assembly process, and concluding with rinsing and drying of the functionalized surface.
Materials and Equipment
Reagents:
-
This compound
-
200 proof ethanol (absolute ethanol)
-
Deionized (DI) water (18.2 MΩ·cm)
-
For cleaning (choose one method):
-
Piranha solution: 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION IS REQUIRED.
-
RCA SC-1 solution: 5:1:1 mixture of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂).
-
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Glassware (e.g., beakers, petri dishes, or scintillation vials)
-
Tweezers (Teflon-coated or stainless steel)
-
Sonicator
-
Pipettes
-
Fume hood
-
UV/Ozone cleaner (optional)
-
Hot plate (for RCA cleaning)
Experimental Protocols
4.1. Gold Substrate Cleaning (Choose one method)
A pristine gold surface is crucial for the formation of a well-ordered SAM.
Method A: Piranha Solution Cleaning (for inorganic contaminants)
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Never store piranha solution in a sealed container.
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Using tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
Method B: RCA SC-1 Cleaning (for organic contaminants)
-
In a glass beaker, heat the RCA SC-1 solution to 75-80 °C on a hot plate.
-
Immerse the gold substrate in the heated solution for 10-15 minutes.
-
Remove the substrate and rinse thoroughly with DI water.
-
Rinse with absolute ethanol.
-
Dry with a stream of nitrogen.
Method C: UV/Ozone Cleaning
-
Place the gold substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.
-
Rinse with absolute ethanol and dry with nitrogen.
4.2. Thiol Solution Preparation
-
Calculate the required amount of this compound to prepare a 1 mM solution in absolute ethanol.
-
In a clean glass container, dissolve the this compound in the appropriate volume of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
4.3. Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrate in a clean container (e.g., petri dish or vial).[1]
-
Pour the 1 mM this compound solution over the substrate, ensuring the entire gold surface is covered.
-
To minimize oxidation, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing.[1]
-
Seal the container (e.g., with Parafilm) and let it stand at room temperature for 18-24 hours. Longer incubation times can lead to more ordered monolayers.[1][2]
4.4. Rinsing and Drying
-
After incubation, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the surface thoroughly with a stream of absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1]
-
For a more rigorous cleaning, you can sonicate the substrate in fresh absolute ethanol for 1-3 minutes. This helps to remove loosely bound molecules.[1]
-
Dry the substrate under a gentle stream of nitrogen gas.[1]
-
Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.[1]
Data Presentation: Typical Experimental Parameters
The following table summarizes the typical quantitative parameters for the formation of this compound SAMs on gold, based on general protocols for alkanethiols.
| Parameter | Typical Value | Range | Notes |
| Thiol Concentration | 1 mM | 0.1 - 10 mM | 1 mM is a widely used concentration for achieving a balance between formation speed and monolayer quality. |
| Solvent | Absolute Ethanol | N/A | High-purity ethanol is preferred to minimize water content and other impurities.[1] |
| Incubation Time | 18 - 24 hours | 12 - 48 hours | Self-assembly is a relatively fast process, but longer times ensure a more ordered and stable monolayer.[1][2] |
| Incubation Temperature | Room Temperature | 20 - 25 °C | Elevated temperatures can sometimes lead to less ordered films.[3] |
| Rinsing Solvent | Absolute Ethanol | N/A | Should be the same as the solvent used for SAM formation. |
| Sonication Time (optional) | 1 - 3 minutes | 1 - 5 minutes | Helps to remove physisorbed molecules but should be done with care to avoid damaging the SAM or the gold layer.[1] |
Characterization of the SAM
After formation, it is recommended to characterize the SAM to confirm its quality and properties. Common techniques include:
-
Contact Angle Goniometry: To determine the surface wettability. A hydrophilic surface is expected for a hydroxyl-terminated SAM.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of sulfur and the attenuation of the gold signal.[4][5]
-
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): To probe the chemical bonds and orientation of the molecules in the SAM.[4][5]
-
Surface Plasmon Resonance (SPR): To measure the thickness of the SAM and to study its protein-resistant properties.[5][6]
-
Electrochemical Methods (e.g., Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): To assess the packing density and blocking properties of the monolayer.[7]
By following this detailed protocol, researchers can reliably form high-quality this compound SAMs on gold surfaces for a wide range of applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiol-PEG6-alcohol as a Versatile Linker in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiol-PEG6-alcohol as a flexible and efficient linker in the development of sophisticated drug delivery systems. This heterobifunctional linker, featuring a terminal thiol group and a primary alcohol, offers a strategic advantage in the precise engineering of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles, and the formation of biocompatible hydrogels for controlled drug release.
Introduction to this compound
This compound (HS-(CH2CH2O)6-OH) is a hydrophilic linker that bridges biomolecules, drugs, and carrier systems. The thiol (-SH) group provides a reactive handle for conjugation to various substrates, including maleimide-functionalized molecules and the surface of noble metal nanoparticles.[1][2] The terminal alcohol (-OH) can be further modified or used for attachment of payloads or imaging agents.[3] The polyethylene glycol (PEG) backbone, consisting of six ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing aggregation and immunogenicity.[4][5]
Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
In ADC development, the this compound linker can be employed to connect a cytotoxic payload to a monoclonal antibody (mAb). This is typically achieved by first modifying the drug with a maleimide group and then reacting it with the thiol group of the linker. The other end of the linker is attached to the antibody, often through lysine or cysteine residues. The PEG component can help to improve the solubility and stability of the ADC.[4]
Experimental Workflow for ADC Synthesis:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a this compound linker.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis:
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using a this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker
-
Maleimide-activated cytotoxic drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
Mass spectrometer (for Drug-to-Antibody Ratio determination)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column or dialysis against PBS.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug and the this compound linker in DMSO at equimolar concentrations.
-
React the mixture at room temperature for 2-4 hours to form the drug-linker conjugate.
-
-
ADC Formation:
-
Add the drug-linker conjugate solution to the reduced mAb solution at a molar ratio of 5:1 to 10:1 (drug-linker:mAb).
-
Incubate the reaction mixture at 4°C overnight with gentle agitation.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reactants using a SEC column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using mass spectrometry or HIC.
-
Quantitative Data: Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. The following table provides illustrative data for DAR values obtained under different reaction conditions.
| Molar Ratio (Drug-Linker:mAb) | Incubation Time (h) | Average DAR |
| 5:1 | 12 | 3.8 |
| 10:1 | 12 | 7.2 |
| 5:1 | 24 | 4.1 |
| 10:1 | 24 | 7.5 |
Note: This data is illustrative. Actual DAR values will depend on the specific antibody, drug, and reaction conditions.
Nanoparticle Functionalization
This compound is an excellent choice for the surface functionalization of gold nanoparticles (AuNPs). The thiol group forms a strong dative bond with the gold surface, creating a stable, biocompatible PEG layer.[1] This PEG shell enhances colloidal stability, reduces non-specific protein adsorption, and provides a terminal alcohol group for further conjugation of targeting ligands or therapeutic agents.[3]
Experimental Workflow for Nanoparticle Functionalization:
Caption: Workflow for the functionalization of gold nanoparticles with this compound.
Protocol for Gold Nanoparticle Functionalization:
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Ethanol
-
Deionized (DI) water
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Linker Solution:
-
Prepare a 1 mM solution of this compound in ethanol.
-
-
Functionalization:
-
To 10 mL of the AuNP solution, add 100 µL of the this compound solution.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes).
-
Remove the supernatant and resuspend the pellet in DI water.
-
Repeat the centrifugation and resuspension steps three times to remove excess linker.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the functionalized AuNPs using DLS.
-
Record the UV-Vis spectrum to observe the shift in the surface plasmon resonance peak.
-
Visualize the size and morphology of the functionalized AuNPs using TEM.
-
Quantitative Data: Nanoparticle Characterization
The following table summarizes typical characterization data for AuNPs before and after functionalization with this compound.
| Parameter | Before Functionalization | After Functionalization |
| Hydrodynamic Diameter (nm) | 20.5 ± 2.1 | 35.8 ± 3.5 |
| Zeta Potential (mV) | -45.2 ± 5.3 | -10.1 ± 2.8 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Note: This data is illustrative and will vary depending on the initial nanoparticle size and functionalization efficiency.
Hydrogel Formation
Thiol-functionalized PEGs, such as this compound, can be used to form hydrogels through various crosslinking chemistries, including thiol-ene reactions.[6] These hydrogels can encapsulate drugs and provide sustained release. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.
Protocol for Thiol-Ene Hydrogel Formation:
This protocol describes a general method for forming a hydrogel using a thiol-ene "click" reaction.
Materials:
-
This compound
-
Multi-arm PEG-norbornene
-
Photoinitiator (e.g., Irgacure 2959)
-
Drug to be encapsulated
-
PBS, pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve this compound and multi-arm PEG-norbornene in PBS at the desired concentrations.
-
Add the drug to be encapsulated to the precursor solution.
-
Add the photoinitiator to the solution at a concentration of 0.05-0.1% (w/v).
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold.
-
Expose the solution to UV light (365 nm) for 5-10 minutes to initiate crosslinking.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh PBS.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Quantitative Data: Drug Release Kinetics
The following table shows an illustrative cumulative drug release profile from a this compound-based hydrogel.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 |
| 4 | 35.8 |
| 8 | 55.1 |
| 12 | 70.3 |
| 24 | 85.6 |
| 48 | 95.2 |
Note: This data is illustrative. The actual release profile will depend on the drug, hydrogel composition, and crosslinking density.
Signaling Pathway Modulation
Drug delivery systems utilizing this compound linkers can be designed to target specific cellular signaling pathways implicated in disease. For instance, an ADC targeting the HER2 receptor on cancer cells can deliver a cytotoxic payload that disrupts downstream signaling pathways, leading to apoptosis.[7][8]
HER2 Signaling Pathway and ADC Intervention:
Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.
Conclusion
This compound is a highly versatile and valuable tool in the field of drug delivery. Its well-defined structure, biocompatibility, and dual-functional nature enable the precise construction of advanced therapeutic and diagnostic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and exploit the full potential of this powerful linker in their drug delivery system designs.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 3. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilizing Antibodies Using Thiol-PEG6-Alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of antibodies using Thiol-PEG6-alcohol (HS-(CH2CH2O)6-OH) linkers. This heterobifunctional linker offers a strategic approach for attaching antibodies to various surfaces, particularly gold, through a stable thiol linkage while presenting a terminal hydroxyl group for further functionalization or to simply provide a hydrophilic spacer. The inclusion of a six-unit polyethylene glycol (PEG) chain enhances the solubility and flexibility of the conjugated antibody, reduces non-specific binding, and provides spatial orientation, which is crucial for maintaining antigen-binding activity.[1][2]
Introduction to this compound Linkers in Antibody Immobilization
The this compound linker is a versatile tool in bioconjugation and surface chemistry. The thiol (-SH) group at one end of the PEG chain reacts readily with noble metal surfaces like gold, forming a stable self-assembled monolayer (SAM).[3][4] The hydroxyl (-OH) group at the other end can be used for further chemical modifications if needed. The PEG spacer itself plays a critical role in the performance of the immobilized antibody. It acts as a flexible arm, extending the antibody away from the surface to minimize steric hindrance and improve its accessibility to target antigens.[5] Furthermore, the hydrophilic nature of the PEG chain helps to prevent the non-specific adsorption of other proteins, leading to improved signal-to-noise ratios in immunoassays.[1]
Key Advantages:
-
Oriented Immobilization: Covalent attachment via the thiol group can lead to a more uniform orientation of antibodies on the surface compared to random physical adsorption.[3][6][7]
-
Reduced Non-Specific Binding: The PEG linker creates a hydrophilic barrier that minimizes the unwanted binding of other molecules to the surface.[1]
-
Enhanced Stability: Covalent linkage through the thiol group provides a stable and robust immobilization of the antibody.[8]
-
Improved Antigen Binding: The spacer arm provided by the PEG chain allows the antibody to maintain its native conformation and flexibility, which is essential for efficient antigen recognition.[5]
Data Presentation: Performance of PEG-Immobilized Antibodies
| Parameter | Immobilization Method | Surface | Key Findings | Reference |
| Immobilization Efficiency | Thiolated-Protein A/G mediated | Gold | Showed the highest level of target antibody immobilization compared to direct thiol-conjugation. | [7] |
| Antigen Binding Efficiency | Secondary antibody-mediated (thiolated) | Gold | Highest real-to-ideal ratio for antigen binding, indicating superior orientation. | [7] |
| Non-Specific Binding | PEG-diacrylate modified hydrogel | Polyacrylate | 10-fold decrease in non-specific binding compared to unmodified hydrogels. | [1] |
| Specific Binding Signal | PEG-diacrylate modified hydrogel | Polyacrylate | 6-fold increase in specific binding signal for the target antigen. | [1] |
| Detection Limit | PEG-modified hydrogel | Polyacrylate | Achieved a detection limit for Staphylococcal Enterotoxin B of 1 ng/mL. | [1] |
| Stability | Maleamic methyl ester-based linker (thiol-reactive) | N/A (ADC) | Significantly improved stability in the presence of reducing thiol groups compared to conventional maleimide-based linkers. | [8] |
Experimental Protocols
The following protocols provide a general framework for the immobilization of antibodies onto a gold surface using a this compound linker. Optimization of parameters such as concentration, incubation time, and temperature may be necessary for specific antibodies and applications.
Protocol 1: Direct Immobilization of Thiolated Antibodies
This protocol is suitable when the antibody has been engineered to have or has had its native disulfide bonds reduced to expose free thiol groups.
Materials:
-
This compound linker
-
Gold-coated substrate (e.g., SPR chip, gold nanoparticles)
-
Thiolated antibody (or antibody and a reducing agent like TCEP or DTT)
-
Immobilization Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Surface Preparation:
-
Clean the gold substrate thoroughly. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV/ozone treatment or piranha solution (with extreme caution) can be used.
-
-
Antibody Thiolation (if necessary):
-
If starting with a non-thiolated antibody, reduce the disulfide bonds in the hinge region to generate free thiols.
-
Dissolve the antibody in PBS.
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Formation of the this compound Self-Assembled Monolayer (SAM):
-
Prepare a solution of the this compound linker in the Immobilization Buffer (typically 1-10 mM).
-
Immerse the clean gold substrate in the linker solution and incubate for 1-2 hours at room temperature to allow for the formation of a stable SAM.
-
Rinse the surface thoroughly with the Immobilization Buffer and then deionized water to remove any unbound linker. Dry the surface under a stream of nitrogen.
-
-
Antibody Immobilization:
-
Prepare a solution of the thiolated antibody in the Immobilization Buffer (concentration typically ranges from 10-100 µg/mL).
-
Apply the antibody solution to the this compound functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for the covalent attachment of the antibody's thiol groups to the surface (this step is for linking a thiolated antibody to a surface that has a maleimide or other thiol-reactive group, not directly to the alcohol of the PEG linker).
-
Correction for direct attachment to gold: If directly attaching a thiolated antibody to gold, skip step 3 and apply the thiolated antibody solution directly to the clean gold surface and incubate as described. The this compound can be used in a subsequent step to backfill any empty spaces on the gold surface to reduce non-specific binding.
-
-
Blocking:
-
After antibody immobilization, wash the surface with Washing Buffer to remove any unbound antibody.
-
Immerse the substrate in Blocking Buffer for 1 hour at room temperature to block any remaining non-specific binding sites on the surface.
-
Wash the surface again with Washing Buffer.
-
-
Storage:
-
The antibody-immobilized surface can be stored in PBS at 4°C for short-term storage. For long-term storage, specific stability tests are recommended.
-
Protocol 2: Two-Step Immobilization via Activation of the Hydroxyl Group
This protocol involves activating the terminal hydroxyl group of the this compound linker to make it reactive towards amine groups on the antibody.
Materials:
-
All materials from Protocol 1
-
Activating agents: N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Amine-free buffer (e.g., PBS)
Procedure:
-
Formation of the this compound SAM:
-
Follow step 3 from Protocol 1 to create a SAM of the this compound linker on the gold surface.
-
-
Activation of the Terminal Hydroxyl Group:
-
Prepare a solution of the activating agent (e.g., DSC) in an anhydrous solvent.
-
Immerse the this compound functionalized surface in the activating solution and incubate for 1-2 hours at room temperature. This reaction converts the terminal hydroxyl groups into reactive N-hydroxysuccinimidyl (NHS) esters.
-
Rinse the surface with the anhydrous solvent and then with an amine-free buffer (e.g., PBS) to remove excess activating agent.
-
-
Antibody Immobilization:
-
Immediately apply a solution of the antibody (in an amine-free buffer, pH 7.2-8.0) to the activated surface. The primary amine groups (e.g., on lysine residues) on the antibody will react with the NHS esters to form stable amide bonds.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking and Storage:
-
Follow steps 5 and 6 from Protocol 1.
-
Mandatory Visualizations
Experimental Workflow: Antibody Immobilization on a Gold Surface
Caption: Workflow for immobilizing antibodies on a gold surface.
Signaling Pathway: Generic Immunoassay Detection
Caption: Generic signaling pathway for a sandwich immunoassay.
Logical Relationship: Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for an SPR-based binding analysis.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oriented immobilization of antibodies onto the gold surfaces via their native thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol-PEG6-alcohol in Single-Molecule Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiol-PEG6-alcohol as a versatile linker for single-molecule studies. This heterobifunctional molecule, featuring a thiol group at one end and a hydroxyl group at the other, connected by a six-unit polyethylene glycol (PEG) spacer, is instrumental in the precise immobilization of biomolecules for advanced biophysical analysis. Its application is critical in techniques such as single-molecule fluorescence resonance energy transfer (smFRET), optical tweezers, and atomic force microscopy (AFM), where controlled surface chemistry and reduction of non-specific binding are paramount.
Core Applications
This compound is primarily utilized for:
-
Surface Passivation: The PEG component forms a hydrophilic layer on glass or quartz surfaces, significantly reducing the non-specific adsorption of biomolecules. This is crucial for minimizing background noise and ensuring that observed molecular interactions are specific. Surfaces passivated with PEG have been shown to reduce non-specific binding by ten to thirty-fold.[1]
-
Biomolecule Immobilization: The terminal thiol and alcohol groups allow for covalent attachment to surfaces and biomolecules, respectively (or vice versa depending on the functionalization strategy). This enables the site-specific tethering of proteins, nucleic acids, and other molecules of interest for single-molecule observation.[2]
-
Controlled Spacer: The six-unit PEG chain provides a flexible spacer of a defined length, which physically separates the immobilized biomolecule from the surface. This separation minimizes potential surface-induced denaturation or steric hindrance, thereby preserving the native structure and function of the molecule under investigation.
Quantitative Data Summary
The choice of linker is critical in designing single-molecule experiments. The following table provides a comparative summary of key performance metrics for different surface passivation and immobilization strategies. While direct quantitative data for this compound is not always available in a comparative context, this table presents typical values to guide experimental design.
| Feature | This compound Strategy | Maleimide-PEG-NHS Strategy | Biotin-NeutrAvidin System |
| Immobilization Chemistry | Thiol-maleimide or thiol-gold coupling; alcohol activation for esterification/etherification. | Amine-NHS ester coupling; thiol-maleimide coupling.[2] | High-affinity non-covalent interaction. |
| Specificity of Attachment | High (site-specific via engineered cysteines or modified termini). | High (site-specific via primary amines and cysteines).[2] | High (requires biotinylation of the molecule). |
| Reduction of Non-specific Binding | Excellent (hydrophilic PEG layer). | Excellent (hydrophilic PEG layer).[1] | Good (passivation still required). |
| Typical Coupling Efficiency | 60-80% (dependent on reaction conditions and surface activation). | 70-90% (highly efficient chemistries). | >95% (very high affinity binding). |
| Stability of Linkage | Covalent (stable over long experiments). | Covalent (stable).[2] | Very high (can be considered quasi-covalent for many applications). |
| Flexibility in Biomolecule Choice | Broad (requires a thiol group on the biomolecule). | Broad (requires primary amines and thiols). | Broad (requires biotinylation). |
| Reversibility | No | No | Yes (with harsh conditions, e.g., high concentrations of free biotin). |
Experimental Protocols
Protocol 1: Surface Passivation of Glass Coverslips for Single-Molecule Fluorescence Microscopy
This protocol details the steps for creating a passivated surface on a glass coverslip using this compound to minimize non-specific binding of fluorescently labeled molecules.
Materials:
-
Glass coverslips (24 x 50 mm)
-
This compound
-
mPEG-succinimidyl valerate (mPEG-SVA)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Acetone
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (Milli-Q or equivalent)
-
Nitrogen gas stream
-
Plasma cleaner or UV-Ozone cleaner
Procedure:
-
Cleaning of Coverslips:
-
Sonicate coverslips in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse extensively with deionized water.
-
Dry the coverslips under a stream of nitrogen gas.
-
Further clean the surface using a plasma cleaner or UV-Ozone cleaner for 5 minutes.
-
-
Silanization:
-
Immediately after cleaning, immerse the coverslips in a freshly prepared 2% (v/v) solution of APTES in anhydrous toluene.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Rinse the coverslips with toluene, followed by ethanol, and finally deionized water.
-
Dry the coverslips with nitrogen gas.
-
-
PEGylation:
-
Prepare a PEG solution in the 0.1 M sodium bicarbonate buffer containing a mixture of mPEG-SVA and this compound. A common ratio is 95:5 (molar ratio) of mPEG-SVA to this compound at a total PEG concentration of 100 mg/mL. The ratio can be adjusted to control the density of thiol-reactive sites.
-
Place the amine-functionalized coverslips in a humid chamber.
-
Pipette the PEG solution onto the surface of the coverslips, ensuring complete coverage.
-
Incubate overnight at room temperature in the dark.
-
-
Final Rinsing and Storage:
-
Rinse the PEGylated coverslips thoroughly with deionized water.
-
Dry with a gentle stream of nitrogen gas.
-
Store the passivated coverslips in a desiccator or under vacuum. They are best used within a few days.
-
Protocol 2: Immobilization of a Thiol-Modified DNA Oligonucleotide for Optical Tweezers
This protocol describes the tethering of a thiol-modified DNA molecule to a this compound functionalized surface for manipulation with optical tweezers.
Materials:
-
This compound passivated coverslip (from Protocol 1)
-
Maleimide-functionalized polystyrene beads
-
Thiol-modified DNA oligonucleotide
-
Digoxigenin-modified DNA oligonucleotide
-
Anti-digoxigenin coated polystyrene beads
-
Streptavidin
-
Biotinylated anti-streptavidin antibody
-
Phosphate-buffered saline (PBS), pH 7.2
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
Procedure:
-
Activation of Thiol-Modified DNA:
-
Dissolve the thiol-modified DNA oligonucleotide in PBS.
-
Add a 10-fold molar excess of TCEP to reduce any disulfide bonds that may have formed during storage.
-
Incubate for 30 minutes at room temperature.
-
-
Surface Functionalization for DNA Tethering:
-
The this compound surface from Protocol 1 provides free thiol groups. To attach a biomolecule that also has a thiol group, a hetero-bifunctional crosslinker is needed. Alternatively, if the biomolecule has a different reactive group, direct coupling is possible. For this protocol, we will assume a maleimide-thiol coupling chemistry.
-
Incubate the this compound surface with a solution of a bifunctional maleimide crosslinker (e.g., BM(PEG)3) to present maleimide groups on the surface.
-
Rinse thoroughly with PBS to remove excess crosslinker.
-
-
Immobilization of DNA:
-
Incubate the maleimide-activated surface with the TCEP-activated thiol-modified DNA solution for 2 hours at room temperature.
-
Rinse with PBS to remove unbound DNA.
-
-
Assembly of the Optical Tweezers Experiment:
-
Assemble a flow cell using the DNA-functionalized coverslip.
-
Introduce anti-digoxigenin coated beads into the flow cell.
-
The other end of the DNA construct is typically labeled with digoxigenin, allowing it to bind to the anti-digoxigenin coated bead, which is held in the optical trap.[3]
-
A second bead, held on a micropipette, can be functionalized with streptavidin to bind a biotinylated end of the DNA, completing the tether.
-
Visualizations
Experimental Workflow for Surface Passivation and Biomolecule Immobilization
Caption: Workflow for surface functionalization.
Schematic of a Single-Molecule FRET Experiment
Caption: smFRET experimental setup.
Logical Flow for an Optical Tweezers Experiment
Caption: Optical tweezers experiment logic.
References
Application Notes and Protocols: Thiol-PEG6-alcohol in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG6-alcohol is a heterobifunctional linker molecule increasingly utilized in nanotechnology for the surface modification of nanoparticles. Its unique structure, featuring a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, connected by a six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for creating advanced nanomaterials. The thiol group provides a strong anchor to noble metal surfaces, most notably gold, through the formation of a stable self-assembled monolayer (SAM).[1][2] The PEG spacer imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing in vivo circulation times.[3][4] The terminal alcohol group serves as a versatile handle for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of nanotechnology, including the functionalization of gold nanoparticles, drug delivery systems, and biosensor development.
Key Applications
The unique properties of this compound make it a valuable tool in several nanotechnology applications:
-
Surface Functionalization of Nanoparticles: The primary application is the creation of stable, biocompatible, and functional nanoparticle surfaces. The thiol group readily forms a strong dative bond with gold surfaces, leading to the formation of a dense and stable self-assembled monolayer (SAM).[1][2] This process, known as chemisorption, is fundamental to tailoring the interface between the nanoparticle and its biological environment.
-
Drug Delivery: this compound functionalized nanoparticles can be developed as sophisticated drug delivery vehicles.[3] The PEG linker enhances the solubility and stability of the nanoparticle-drug conjugate, while the terminal alcohol group can be used to attach drug molecules, often through ester linkages.[3] This allows for controlled release and targeted delivery of therapeutics.
-
Biosensing: The ability to create well-defined and bio-inert surfaces makes this compound an excellent candidate for biosensor development.[5] By functionalizing the alcohol group with biorecognition elements such as antibodies or aptamers, highly specific and sensitive biosensors can be fabricated on gold surfaces or nanoparticles. The PEG layer minimizes non-specific binding, reducing background noise and improving the signal-to-noise ratio.
-
PROTAC Linkers: this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]
Data Presentation
The following tables summarize key quantitative data related to the application of Thiol-PEG linkers in nanotechnology. While specific data for this compound is limited in the literature, the presented data for similar thiol-PEG molecules provides valuable insights into the expected performance.
Table 1: Physicochemical Properties of Thiol-PEG Functionalized Gold Nanoparticles
| Parameter | Before Functionalization (Citrate-Capped AuNPs) | After Functionalization (Thiol-PEG-AuNPs) | Reference |
| Hydrodynamic Diameter (nm) | ~15 - 20 | Increase of 5 - 15 nm (PEG length dependent) | [3][7] |
| Zeta Potential (mV) | -30 to -50 | -5 to -20 (closer to neutral) | [3] |
| Surface Plasmon Resonance (SPR) Peak (nm) | ~520 | Red-shift of 2 - 5 nm | [5] |
| Grafting Density (molecules/nm²) | N/A | 3.5 - 4.0 (for HS-PEG6-OCH3) |
Table 2: Performance Metrics in Drug Delivery and Biosensing
| Application | Parameter | Typical Values | Reference |
| Drug Delivery | Drug Loading Capacity (DLC) (%) | 1 - 10% (highly dependent on drug and nanoparticle) | [8] |
| Drug Loading Efficiency (DLE) (%) | 20 - 80% (highly dependent on drug and nanoparticle) | [8] | |
| Biosensing | Limit of Detection (LOD) | pg/mL to ng/mL range (assay dependent) | [9][10] |
| Sensitivity | High (PEG layer reduces non-specific binding) | [5][9] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the ligand exchange process to replace citrate ions on the surface of pre-synthesized gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs, 10-20 nm) in aqueous solution
-
This compound
-
Deionized (DI) water
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Centrifuge
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in ethanol.
-
Ligand Exchange Reaction: a. To 1 mL of the citrate-capped AuNP solution, add the this compound solution to a final concentration of 100 µM. b. Gently vortex the mixture and incubate at room temperature for at least 12 hours with gentle stirring to allow for the formation of the self-assembled monolayer.
-
Purification of Functionalized AuNPs: a. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm AuNPs). b. Carefully remove the supernatant containing unbound this compound and residual citrate. c. Resuspend the nanoparticle pellet in 1 mL of DI water. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
Final Resuspension and Characterization: a. Resuspend the final pellet of this compound functionalized AuNPs in a suitable buffer, such as PBS (pH 7.4). b. Characterize the functionalized nanoparticles using UV-Vis spectroscopy (to observe the shift in SPR peak), DLS (to measure the increase in hydrodynamic diameter and change in zeta potential), and Transmission Electron Microscopy (TEM) to confirm nanoparticle morphology and dispersion.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to this compound Functionalized AuNPs
This protocol details the esterification reaction to attach a molecule with a carboxylic acid group (e.g., a drug or a fluorescent dye) to the terminal alcohol of the PEG linker on the AuNP surface.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
DI Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Activation of the Carboxylic Acid: a. In a round-bottom flask, dissolve the carboxylic acid-containing molecule and a slight molar excess of DCC and a catalytic amount of DMAP in anhydrous DCM or DMF. b. Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
Conjugation to AuNPs: a. Add the this compound functionalized AuNPs to the activated ester solution. b. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Purification of the Conjugate: a. Centrifuge the reaction mixture to pellet the functionalized AuNPs. b. Remove the supernatant containing unreacted molecules and byproducts. c. Wash the nanoparticle pellet by resuspending in DCM or DMF followed by centrifugation. Repeat this step twice. d. Perform a final wash with DI water to remove any remaining organic solvent.
-
Final Product: a. Resuspend the final product in the desired aqueous buffer. b. Characterize the final conjugate to confirm successful attachment of the molecule of interest (e.g., using FTIR, fluorescence spectroscopy if the molecule is fluorescent, or by quantifying the released molecule after hydrolysis of the ester bond).
Visualizations
Caption: Workflow for creating a targeted drug delivery system.
Caption: Principle of a biosensor using this compound.
Conclusion
This compound is a powerful and versatile tool for the surface engineering of nanoparticles in a variety of nanotechnological applications. Its well-defined structure allows for the creation of biocompatible and functional nanomaterials with precise control over surface chemistry. The protocols and data provided in this document serve as a comprehensive guide for researchers and developers to effectively utilize this compound in their work, paving the way for advancements in drug delivery, diagnostics, and beyond.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors [mdpi.com]
- 10. Thiol-Capped Gold Nanoparticle Biosensors for Rapid and Sensitive Visual Colorimetric Detection of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-PEG6-alcohol in Preventing Non-Specific Binding in Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing Thiol-PEG6-alcohol to minimize non-specific binding in a variety of common laboratory assays. The unique properties of this compound, combining a thiol group for surface attachment and a hydrophilic polyethylene glycol (PEG) chain, make it an effective agent for creating protein-resistant surfaces and reducing background noise in sensitive analytical techniques.
Introduction to this compound and its Mechanism of Action
This compound is a bifunctional molecule featuring a terminal thiol (-SH) group and a hexa-polyethylene glycol (-PEG6-) chain terminating in a hydroxyl (-OH) group. The thiol group facilitates the formation of a self-assembled monolayer (SAM) on noble metal surfaces such as gold, a common substrate in biosensors like Surface Plasmon Resonance (SPR).[1][2][3] The PEG chain is highly hydrophilic and creates a hydration layer that sterically hinders the non-specific adsorption of proteins and other biomolecules.[4][5] This "protein resistance" is crucial for improving the signal-to-noise ratio in various assays.[4][6] The terminal hydroxyl group can be further functionalized if desired, though for many blocking applications, it remains unmodified.
The effectiveness of PEG in preventing non-specific binding is influenced by its chain length and grafting density.[7][8][9] Longer PEG chains can create a denser, more brush-like conformation, which is more effective at repelling proteins.[5]
Key Applications
This compound can be employed in a range of immunoassays and surface-based analytical techniques to mitigate non-specific binding. Key applications include:
-
Surface Plasmon Resonance (SPR): Modification of gold sensor chips to prevent non-specific binding of analytes to the sensor surface, ensuring accurate measurement of specific binding events.
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a blocking agent to coat microplate wells, reducing the non-specific binding of antibodies and other proteins to the plastic surface.
-
Western Blotting: As an additive in blocking buffers or as a membrane treatment to minimize background noise and improve the specificity of antibody detection.
-
Biosensors and Nanoparticles: Functionalization of gold-coated biosensors and gold nanoparticles to create biocompatible and protein-repellent surfaces for various diagnostic and therapeutic applications.[8]
Quantitative Data on Non-Specific Binding Reduction
The use of PEG-based coatings has been shown to significantly reduce non-specific protein adsorption. While specific quantitative data for this compound is not extensively available in direct comparison to traditional blocking agents in all applications, studies on similar PEG-modified surfaces demonstrate a substantial improvement in signal-to-noise ratios.
One study on PEG-modified hydrogels for immunoassays reported a 10-fold decrease in non-specific binding and a 6-fold increase in the specific binding signal compared to unmodified hydrogels.[4][10] Another study comparing different blocking agents in ELISA found that casein was generally more effective than BSA or gelatin at lower concentrations.[11][12] While a direct comparison with this compound is not provided in these studies, the principle of creating a hydrophilic barrier is a proven method for reducing non-specific interactions.[6]
Table 1: Comparison of Blocking Agents for ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications.[13] | Can have lot-to-lot variability, may contain impurities that interfere with certain assays. |
| Non-fat Dry Milk (Casein) | 1-5% (w/v) | Inexpensive, highly effective at blocking.[11][12] | Contains phosphoproteins that can interfere with phospho-specific antibody detection; contains biotin which interferes with avidin/streptavidin systems.[14] |
| This compound | 1-10 mM (for surface modification) | Creates a well-defined, protein-resistant monolayer; synthetic and consistent.[1][2] | Primarily for surface modification of specific materials (e.g., gold); may be more expensive than traditional protein blockers for solution-based blocking. |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions, often used in wash buffers.[13] | Not a primary blocking agent, can strip some bound proteins if used at high concentrations. |
Experimental Protocols
Protocol for Surface Modification of Gold Substrates (for SPR and Biosensors)
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrates (e.g., SPR sensor chips)
-
This compound
-
200-proof Ethanol (or other appropriate solvent)
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Cleaning the Gold Substrate:
-
Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes, followed by extensive rinsing with DI water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, UV/ozone treatment or plasma cleaning can be used.
-
Dry the cleaned substrate under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of a 1 mM solution, dissolve approximately 2.98 mg of this compound (MW: 298.4 g/mol ) in 10 mL of ethanol.
-
-
SAM Formation:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Completely immerse the substrate in the this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[15]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment until use.
-
Diagram 1: Experimental Workflow for Gold Surface Modification
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. if.tugraz.at [if.tugraz.at]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiol-PEG6-alcohol Surface Coating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG6-alcohol for surface coating applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound solution for coating gold surfaces?
A typical starting concentration for forming a self-assembled monolayer (SAM) of this compound on a gold surface is in the range of 1 to 10 mM in a high-purity solvent like ethanol.[1][2][3] The optimal concentration can depend on factors such as the cleanliness of the gold substrate and the desired packing density of the monolayer.[4]
Q2: What is the ideal incubation time for forming a this compound SAM?
Initial monolayer formation is rapid, often occurring within minutes.[3] However, for a well-ordered and densely packed monolayer, longer incubation times of 12 to 48 hours are generally recommended.[2][5][6] Longer incubation times can help to reduce defects in the SAM.[5]
Q3: How does the length of the PEG chain affect the surface coating?
The length of the PEG chain influences the packing density of the SAM. Shorter PEG chains, like in this compound, tend to form more densely packed monolayers compared to longer PEG chains.[7][8] This is attributed to the increased steric hindrance of longer chains.
Q4: How can I confirm the successful formation of a this compound monolayer?
Several surface analysis techniques can be used to verify the formation and quality of the monolayer. These include:
-
Contact Angle Goniometry: A successful hydrophilic coating will result in a decrease in the water contact angle compared to the bare gold surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur (from the thiol group) and the elements composing the PEG chain (carbon and oxygen) on the gold surface.[9]
-
Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.[10]
Q5: What is the expected stability of a this compound coating on a gold surface?
Thiol-gold bonds are relatively strong, forming a stable monolayer. However, the thiol-Au bond can be susceptible to oxidation, which may lead to the degradation of the SAM over time, especially when exposed to air. For applications requiring long-term stability, it is crucial to store the coated surfaces in an inert environment.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or patchy monolayer formation | - Insufficient this compound concentration- Short incubation time- Contaminated gold surface- Impure solvent | - Increase the concentration of the this compound solution (e.g., from 1 mM to 5 mM or 10 mM).[1][2]- Extend the incubation time to 24-48 hours to allow for better ordering of the monolayer.[2][6]- Ensure the gold substrate is thoroughly cleaned before use. Common cleaning methods include piranha solution or UV/ozone treatment.[2][5]- Use high-purity, anhydrous ethanol as the solvent.[2] |
| Poor protein repulsion or high non-specific binding | - Low packing density of the PEG monolayer- Presence of defects in the SAM- Contaminants on the surface | - Optimize the this compound concentration and incubation time to achieve a higher packing density. The lowest fibronectin adsorption is observed on surfaces with the highest PEG-thiol graft density.[9]- Thoroughly rinse the surface with solvent after SAM formation to remove non-specifically adsorbed molecules.- Consider a final sonication step in fresh solvent to remove loosely bound molecules. |
| Inconsistent results between experiments | - Variability in substrate cleaning procedures- Inconsistent solution preparation- Variations in incubation conditions (temperature, humidity) | - Standardize the substrate cleaning protocol.- Prepare fresh this compound solutions for each experiment.- Control the incubation environment to maintain consistent temperature and minimize exposure to contaminants. |
| Low surface hydrophilicity (high water contact angle) | - Incomplete monolayer formation- Disordered monolayer structure | - Re-evaluate the coating protocol, focusing on substrate cleanliness, solution concentration, and incubation time.- Characterize the surface with contact angle goniometry to systematically optimize these parameters. |
Experimental Protocols
Protocol 1: Standard this compound Self-Assembled Monolayer (SAM) Formation on Gold
-
Substrate Preparation:
-
Clean the gold substrate thoroughly. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Solution Preparation:
-
Prepare a 1 to 10 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved. Sonication can aid in dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean container.
-
Seal the container to minimize solvent evaporation and contamination.
-
Incubate at room temperature for 12-48 hours.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove non-specifically bound molecules.
-
Dry the coated substrate under a stream of inert gas.
-
Protocol 2: Characterization by Contact Angle Measurement
-
Place a small droplet (typically 1-5 µL) of deionized water onto the this compound coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A lower contact angle compared to a bare gold control indicates a more hydrophilic surface, suggesting successful PEGylation.
Visualizations
Caption: Workflow for this compound surface coating and characterization.
Caption: Troubleshooting logic for optimizing this compound surface coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
preventing oxidation of the thiol group in Thiol-PEG6-alcohol
Welcome to the technical support center for Thiol-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the thiol group, ensuring the integrity and reactivity of your molecule for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (HS-(CH2CH2O)6-CH2CH2OH) is a polyethylene glycol (PEG) linker containing a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The PEG chain enhances solubility and reduces immunogenicity, while the reactive thiol group is crucial for various bioconjugation techniques.[1][2] It is frequently used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for conjugating molecules to proteins, peptides, or other materials via thiol-specific reactions like thiol-maleimide coupling.[1][]
Q2: Why is the thiol group in this compound susceptible to oxidation?
The sulfur atom in the thiol group (-SH) is highly reactive and can be easily oxidized. This process involves the loss of electrons from the sulfur atom.[4][5] The primary oxidation product is a disulfide bond (R-S-S-R), formed between two thiol groups.[4] This reaction is often catalyzed by factors commonly present in a laboratory environment.[6]
Q3: What are the consequences of thiol oxidation in my experiments?
Oxidation of the thiol group leads to the formation of a disulfide-linked dimer of this compound. This dimerization blocks the reactive thiol site, rendering the molecule unable to participate in subsequent conjugation reactions, such as coupling with maleimides.[7] This can lead to significantly lower reaction yields, formation of unwanted byproducts, and ultimately compromise the integrity and reliability of your experimental results.[6]
Q4: What are the primary factors that promote the oxidation of thiols?
Several factors can accelerate the rate of thiol oxidation:
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent that directly contributes to the formation of disulfide bonds.[6]
-
pH of the Solution: Thiol oxidation is significantly more rapid at neutral to alkaline pH (pH > 7).[6][8] This is because the thiol group deprotonates to form the more reactive thiolate anion (R-S⁻).[8][9][10]
-
Presence of Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[6][11][12]
-
Exposure to Light: Certain wavelengths of light can promote the formation of reactive oxygen species (ROS), which can, in turn, oxidize thiols.[6]
Q5: How can I detect and quantify the amount of free, unoxidized thiol in my this compound sample?
The concentration of free thiols can be reliably quantified using Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)).[13][14][15] This method involves the reaction of DTNB with a free thiol, which produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB²⁻).[15] The amount of TNB²⁻ produced, which is directly proportional to the amount of free thiol, can be measured by its absorbance at 412 nm.[13][14][15] Other methods include reversed-phase high-performance liquid chromatography (RP-HPLC) after derivatization.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of final conjugate | Oxidation of this compound prior to or during the reaction. | 1. Use Degassed Buffers: Remove dissolved oxygen by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[7] 2. Control pH: Perform conjugation reactions at a slightly acidic pH (6.5-7.5) to balance thiol reactivity with stability. The reaction is specific for thiols in this range, minimizing side reactions.[][7] 3. Add a Chelating Agent: Include 1-5 mM EDTA in your buffers to sequester catalytic metal ions.[7] 4. (Optional) Add a Reducing Agent: If disulfide formation is suspected, consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is stable, odorless, and effective over a wide pH range.[6][7] Unlike DTT, it does not contain a thiol and does not need to be removed before reaction with maleimides.[7] |
| Inconsistent reaction results | Variable amounts of active (free) thiol between batches or experiments. | 1. Quantify Free Thiol: Always quantify the free thiol concentration using Ellman's reagent immediately before use.[14] This will allow you to adjust the stoichiometry of your reaction for consistent results. 2. Standardize Handling Procedures: Ensure all handling steps, from thawing to reaction setup, are performed consistently under an inert atmosphere whenever possible.[6][17] |
| Loss of reactivity during storage | Oxidation of the thiol group due to improper storage. | 1. Store Under Inert Atmosphere: this compound should be stored under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen. 2. Follow Recommended Temperature: Store at the recommended temperature, typically 2-8°C for short-term and -20°C for long-term storage, to minimize degradation.[1] 3. Aliquot: Upon receipt, aliquot the material into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to air. |
| Unpleasant Odor in the Lab | Volatilization of the thiol compound. | Although PEGylated thiols are generally less volatile, proper handling is crucial. Always handle this compound in a certified chemical fume hood.[18][19][20] All contaminated glassware should be immediately placed in a bleach bath overnight to oxidize and neutralize the thiol odor.[19][21] |
Experimental Protocols
Protocol 1: Preparation of Degassed Buffers
-
Prepare your desired buffer solution (e.g., phosphate-buffered saline, PBS).
-
Place the buffer in a flask with a magnetic stir bar.
-
Seal the flask with a septum.
-
Insert two needles through the septum: one for inert gas (argon or nitrogen) inlet that extends below the liquid surface, and one for gas outlet.
-
Bubble the inert gas through the buffer for at least 30-60 minutes while stirring.
-
Remove the needles and store the degassed buffer in a tightly sealed container until use. For best results, use immediately.
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
-
Prepare a DTNB solution: Dissolve Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.
-
Prepare the sample: Dissolve a known quantity of this compound in the reaction buffer.
-
Reaction: In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.
-
Blank Measurement: Measure the absorbance of this solution at 412 nm. This is your blank.
-
Sample Measurement: Add a small, known volume (e.g., 100 µL) of your this compound solution to the cuvette. Mix gently.
-
Read Absorbance: Allow the reaction to proceed for 5-10 minutes, then measure the final absorbance at 412 nm.
-
Calculation:
-
Subtract the blank absorbance from the sample absorbance.
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (usually 1 cm), and c is the concentration in M.[13]
-
Protocol 3: General Thiol-Maleimide Conjugation
-
Prepare Reagents: Dissolve the maleimide-functionalized molecule and the this compound in a degassed reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Quantify Thiol: Determine the precise concentration of free thiol in the this compound solution using the Ellman's reagent protocol.
-
Reaction Setup: In a sealed vial under an inert atmosphere, add the maleimide-functionalized molecule to the this compound solution. A 1.5 to 2-fold molar excess of the thiol component is often used to ensure complete reaction of the maleimide.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like cysteine or β-mercaptoethanol in a slight molar excess.
-
Purification: Purify the final conjugate using appropriate methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and quenching agents.
Visualizations
Caption: The pathway of thiol oxidation, where two this compound molecules form an inactive disulfide dimer, a reaction promoted by oxygen, metal ions, and high pH.
Caption: Protective mechanisms that prevent thiol oxidation by blocking the effects of oxygen, metal ions, and high pH.
Caption: Recommended experimental workflow for handling this compound to minimize oxidation and ensure successful conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 16. Facile quantitation of free thiols in a recombinant monoclonal antibody by reversed-phase high performance liquid chromatography with hydrophobicity-tailored thiol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. research.columbia.edu [research.columbia.edu]
- 19. chemistry.ucla.edu [chemistry.ucla.edu]
- 20. benchchem.com [benchchem.com]
- 21. How To [chem.rochester.edu]
Technical Support Center: Thiol-PEG6-alcohol Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG6-alcohol for the formation of self-assembled monolayers (SAMs) on gold surfaces.
Troubleshooting Guide: Incomplete Monolayer Formation
Experiencing an incomplete or disordered this compound monolayer can be a significant setback in experimental workflows. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting incomplete monolayer formation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a while. Can I still use it?
A1: It is highly recommended to use a freshly prepared solution of this compound for each experiment. Thiols are susceptible to oxidation, which leads to the formation of disulfides. These disulfides will not bind to the gold surface and can interfere with the formation of a well-ordered monolayer. To minimize oxidation, store the solid this compound at or below -20°C under an inert atmosphere (argon or nitrogen) and prepare the solution immediately before use with deoxygenated solvents.[1]
Q2: What is the best solvent for forming a this compound monolayer on gold?
A2: Absolute ethanol is the most commonly used and recommended solvent for forming thiol-based SAMs on gold.[2][3] It provides good solubility for the this compound and is available in high purity. For some applications, mixtures of ethanol and water have been shown to improve the packing density of single thiol monolayers.[4] However, it is crucial to use anhydrous (200 proof) and high-purity ethanol to avoid contaminants that can interfere with monolayer formation.[3][5]
Q3: How long should I immerse my gold substrate in the this compound solution?
A3: While the initial adsorption of thiols onto a gold surface is rapid (often 80-90% coverage within minutes), achieving a well-ordered, crystalline-like monolayer requires a longer incubation period.[6] A typical immersion time of 18-24 hours at room temperature is recommended to allow for the molecules to rearrange and form a densely packed monolayer.[1]
Q4: I see variations in my results between experiments. What could be the cause?
A4: Inconsistent results often stem from a few key areas:
-
Substrate Cleanliness: The gold surface must be exceptionally clean and free of organic contaminants. Any residue will prevent the thiol from binding to the surface.[1][7]
-
Thiol Purity: As mentioned, oxidized or impure thiol will lead to a disordered monolayer. Even small amounts of contaminants can significantly impact the final structure.[8]
-
Environmental Factors: Exposure to oxygen during the self-assembly process can lead to thiol oxidation.[1][5] Performing the incubation in an inert atmosphere can improve reproducibility.[1][9]
-
Solvent Quality: The presence of water or other impurities in the solvent can negatively affect the monolayer formation.[7]
Q5: How does the PEG chain length affect monolayer formation?
A5: The length of the PEG chain can influence the packing density of the resulting monolayer. Shorter PEG chains tend to form more densely packed monolayers.[2] Longer PEG chains can lead to a lower surface coverage due to steric hindrance.[4][10] For this compound, the chain is relatively short, which should allow for the formation of a well-packed monolayer under optimal conditions.
Data Summary
Table 1: Influence of PEG Chain Length on Ligand Density on Gold Nanoparticles
| Ligand | Spacer Length (nm) | Surface Density (molecules/nm²) |
| Mercaptopropionic acid (MPA) | 0.68 | 6.3 |
| Mercapto-(PEG)4-carboxylic acid | 2.10 | 5.0 |
| Mercapto-(PEG)7-carboxylic acid | 3.52 | 4.3 |
Data adapted from studies on gold nanoparticles, illustrating the general trend of decreasing surface density with increasing PEG chain length.[4][10]
Experimental Protocols
Protocol 1: Gold Substrate Preparation
A pristine gold surface is critical for the formation of a high-quality SAM.
-
Initial Cleaning: Sonicate the gold-coated substrate in a sequence of solvents: acetone, then isopropanol, and finally ethanol (5 minutes each).
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse the substrate copiously with ultrapure water (18 MΩ·cm), followed by a thorough rinse with absolute ethanol.
-
-
Drying: Dry the cleaned substrate under a stream of dry nitrogen or argon gas.
-
Immediate Use: Use the substrate immediately for monolayer deposition to prevent atmospheric contamination.[1][5]
Protocol 2: this compound Solution Preparation
-
Solvent Deoxygenation: Sparge absolute ethanol with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Solution Formulation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
In a clean glass container, dissolve the this compound in the deoxygenated ethanol to a final concentration of 1-10 mM.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[5]
-
Protocol 3: Monolayer Deposition
-
Immersion: Place the freshly cleaned and dried gold substrate into the this compound solution in a sealed container.[1]
-
Inert Atmosphere: To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas before sealing.[5][9]
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[1]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh, absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1]
-
Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.
-
Storage: Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
Diagram: Experimental Workflow for SAM Formation
Caption: A streamlined workflow for preparing this compound SAMs on gold.
References
- 1. Chain-length dependence of the protein and cell resistance of oligo(ethylene glycol)-terminated self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Thiol-PEG6-Alcohol Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Thiol-PEG6-alcohol modified surfaces, particularly on gold substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound modified surfaces?
A1: The instability of this compound self-assembled monolayers (SAMs) on gold surfaces primarily stems from the degradation of the thiol-gold bond. Key contributing factors include:
-
Oxidation: The thiol-gold bond is susceptible to oxidation, especially when exposed to air, which can lead to the desorption of the PEG molecules.[1][2]
-
Thermal Desorption: Elevated temperatures can provide enough energy to break the thiol-gold bond, causing the molecules to detach from the surface.[3][4][5] This desorption can be exacerbated in complex biological fluids.[4]
-
Displacement by Other Molecules: Other thiol-containing molecules or components in a solution can compete for binding sites on the gold surface, leading to the displacement of the this compound.[6]
-
Reductive Desorption: Applying negative potentials during electrochemical experiments can also lead to the desorption of the monolayer.[4][7]
-
Hydrolytic Degradation of the PEG chain: While the thiol-gold bond is a primary concern, the PEG chain itself can undergo hydrolytic degradation under certain pH and temperature conditions, particularly if ester bonds are present in the linker.[8][9]
Q2: How can I improve the stability of my this compound modified surface?
A2: Several strategies can be employed to enhance the stability of your modified surfaces:
-
Substrate Selection: Using nanostructured gold surfaces or surfaces with a higher density of atomic defects can increase the binding energy of the thiolates, leading to enhanced stability.[10][11][12]
-
Optimize SAM Formation Conditions:
-
Concentration: Use an optimal concentration of the this compound solution. Concentrations that are too low may lead to incomplete monolayer formation and aggregation.[13]
-
Incubation Time: Allow for a sufficient incubation time (e.g., several hours to overnight) to enable the SAM to self-organize and form a well-ordered, dense layer.[14]
-
-
Introduce Interchain Interactions: Co-adsorbing molecules that can form hydrogen bonds or other lateral interactions between the PEG chains can help to stabilize the monolayer.[15]
-
Use Multi-Thiol Anchors: Employing PEG molecules with multiple thiol groups can create more attachment points to the gold surface, increasing resistance to displacement.[6]
-
Controlled Environment: Minimize exposure to oxygen and elevated temperatures during and after surface modification.[1][5] Storing modified surfaces under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Backfilling: After the initial SAM formation, consider backfilling any defects with a short-chain alkanethiol (e.g., mercaptohexanol) to create a more densely packed and stable monolayer.
Q3: What are the best practices for handling and storing this compound reagents?
A3: Proper handling and storage of the this compound reagent are crucial for successful surface modification.
-
Storage: Store the reagent desiccated at -20°C upon receipt.[16][17]
-
Handling:
-
Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.[16][17]
-
For ease of handling, especially for low-melting solids or liquids, prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[16][17][18]
-
Store the stock solution at -20°C under an inert gas like argon or nitrogen to minimize air exposure.[16][17] Use a syringe with a septum to withdraw the solution.[16][17]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Surface Modification | Incomplete monolayer formation. | Increase the incubation time to allow for complete self-assembly. Optimize the concentration of the this compound solution.[13] |
| Contaminated gold surface. | Ensure the gold substrate is thoroughly cleaned before modification. Use appropriate cleaning methods such as piranha solution (with extreme caution), UV/ozone treatment, or plasma cleaning. | |
| Degraded this compound reagent. | Use fresh reagent or a properly stored stock solution. Ensure the reagent was not repeatedly freeze-thawed or exposed to moisture and air. | |
| Rapid Signal Loss or Delamination | Oxidation of the thiol-gold bond. | Prepare and handle the modified surfaces in a low-oxygen environment (e.g., in a glovebox). Store the surfaces under an inert atmosphere. |
| Thermal desorption. | Avoid exposing the modified surfaces to high temperatures. If experiments require elevated temperatures, consider using multi-thiol-PEG linkers for enhanced stability.[6] | |
| Displacement by other molecules in the sample. | Consider a backfilling step with a short-chain alkanethiol to create a more robust monolayer that is resistant to displacement. | |
| High Non-Specific Binding | Incomplete or disordered monolayer. | Increase the PEG density by optimizing the concentration and incubation time. Consider using a higher molecular weight PEG for better surface coverage.[13] |
| Defects in the SAM. | Perform a backfilling step with a short-chain alkanethiol to passivate any exposed gold surface. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Modified Gold Surface
This protocol outlines the steps for creating a stable self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol or isopropanol
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if preparing a stock solution)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED , UV/Ozone cleaner, or plasma cleaner)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to remove any organic contaminants. A common method is immersion in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with DI water and drying under a stream of nitrogen. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Alternatively, use a UV/Ozone cleaner or plasma cleaner according to the manufacturer's instructions.
-
-
Preparation of this compound Solution:
-
Direct Dissolution: Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol. Degas the solvent with nitrogen or argon for 15-20 minutes before dissolving the reagent to minimize dissolved oxygen.
-
Using a Stock Solution: If starting with a stock solution in DMSO or DMF, dilute it to the final desired concentration (e.g., 1-5 mM) in degassed anhydrous ethanol or isopropanol.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immediately after cleaning and drying, immerse the gold substrate in the freshly prepared this compound solution.
-
Incubate for at least 12-18 hours at room temperature in a sealed container under an inert atmosphere to allow for the formation of a well-ordered monolayer.[14]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol or isopropanol to remove any non-covalently bound molecules.
-
Dry the modified substrate under a gentle stream of nitrogen.
-
-
Storage:
-
For optimal stability, store the modified surface in a desiccator or under an inert atmosphere until use.
-
Protocol 2: Characterization of Surface Modification by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the surface, confirming the successful immobilization of the this compound.
Procedure:
-
Sample Preparation: Prepare a this compound modified gold surface following Protocol 1. Also, prepare a clean, unmodified gold substrate as a control.
-
XPS Analysis:
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
-
Data Interpretation:
-
Survey Spectrum: The modified surface should show peaks for Au, S, C, and O, while the control should primarily show Au peaks.
-
High-Resolution Spectra:
-
Au 4f: The gold peaks will be present on both samples.
-
S 2p: The presence of a peak around 162 eV is indicative of a gold-thiolate bond. A peak around 164 eV would suggest the presence of unbound thiols or disulfides.
-
C 1s: The C 1s spectrum of the modified surface will show a prominent peak around 286.5 eV, characteristic of the C-O bonds in the PEG backbone.
-
O 1s: The O 1s spectrum will also show a signal corresponding to the ether and alcohol groups of the PEG molecule.
-
-
| Element | Expected Binding Energy (eV) for Modified Surface | Indication |
| Au 4f | ~84.0 (Au 4f7/2) | Gold substrate |
| S 2p | ~162.0 | Gold-thiolate bond |
| C 1s | ~285.0 (C-C), ~286.5 (C-O) | Alkane and PEG backbone |
| O 1s | ~532.8 | Ether and hydroxyl groups |
Visualizations
Caption: Workflow for preparing a stable this compound modified gold surface.
Caption: Major degradation pathways for Thiol-PEG self-assembled monolayers on gold.
References
- 1. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Week-long operation of electrochemical aptamer sensors: New insights into self-assembled monolayer degradation mechanisms and solutions for stability in serum at body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Enhanced stability of thiolate self-assembled monolayers (SAMs) on nanostructured gold substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced stability of thiolate self-assembled monolayers (SAMs) on nanostructured gold substrates. | Semantic Scholar [semanticscholar.org]
- 13. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. confluore.com [confluore.com]
- 18. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Thiol-PEG6-alcohol Coated Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues encountered during the handling and application of Thiol-PEG6-alcohol coated nanoparticles. Find answers to frequently asked questions and detailed troubleshooting guides to prevent and resolve nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of nanoparticle aggregation?
A primary indicator of aggregation, particularly for gold nanoparticles, is a visible color change of the solution from a characteristic ruby red to a purple or blue hue.[1] This color change corresponds to a red-shift in the surface plasmon resonance (SPR) peak, which can be confirmed by UV-Vis spectroscopy. An aggregated sample will show a broadened absorption peak that has shifted to longer wavelengths.[1]
Q2: What are the primary causes of this compound coated nanoparticle aggregation?
Aggregation is generally caused by the destabilization of the repulsive forces that maintain the nanoparticles in a colloidal suspension. Key triggers include:
-
Changes in pH: Deviating from the optimal pH range can alter the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1][2]
-
Increased Ionic Strength: The addition of salts, such as those in buffer solutions like PBS, can compress the electrical double layer surrounding the nanoparticles, which diminishes repulsive forces and can induce aggregation.[1][3]
-
Inadequate PEG Stabilization: Insufficient concentration or incomplete surface coverage by the this compound can leave exposed nanoparticle surfaces, which are prone to aggregation driven by van der Waals forces.[1][4] Thiol-PEG can act as a coagulant at concentrations below a critical stabilization concentration.[5][6]
-
Ligand Displacement: Molecules with a higher affinity for the nanoparticle surface can displace the this compound coating, leading to instability.[1][4]
-
Physical Stress: Improper handling, such as excessive centrifugation speeds, freezing, or vigorous sonication, can physically force nanoparticles together, causing irreversible aggregation.[1][7]
-
Improper Storage: Thiol-PEG reagents are sensitive to light and oxidation.[8] Incorrect storage of either the coating agent or the final nanoparticle suspension can lead to degradation and subsequent aggregation.[9]
Q3: How does the molecular weight of PEG affect nanoparticle stability?
Higher molecular weight PEG generally provides better steric stabilization and can screen the nanoparticle's surface charge more effectively, leading to increased stability.[5][6][10] However, lower molecular weight PEG may achieve a higher saturated capping density on the nanoparticle surface.[5] The choice of PEG molecular weight should be optimized for the specific nanoparticle system and application.[11]
Q4: Can the Thiol-PEG concentration itself cause aggregation?
Yes, the concentration of Thiol-PEG is critical. Below a "critical stabilization concentration" (CSC), Thiol-PEG can actually act as a coagulant, accelerating nanoparticle aggregation.[5][6] This is because at low concentrations, a single PEG chain may bridge two nanoparticles, pulling them together. It is only when the concentration is above the CSC that a stable, protective layer is formed.
Q5: What should I do if I observe aggregation in my nanoparticle solution?
If aggregation is suspected, it's important to act quickly. For mild flocculation (a precursor to irreversible aggregation), you can try gentle sonication or adjusting the pH back to the recommended range.[7] If aggregation is more significant, you may be able to salvage the non-aggregated portion by filtering the solution through a 0.2 μm filter.[7] However, significant aggregation is often irreversible.
Troubleshooting Guides
Issue 1: Aggregation During the PEGylation (Coating) Process
If you observe immediate aggregation upon adding the this compound to your nanoparticles, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Aggregation During PEGylation
Caption: Troubleshooting workflow for aggregation during PEGylation.
Detailed Steps:
-
Verify PEG Concentration: Thiol-PEG can act as a coagulant if its concentration is below the critical stabilization concentration (CSC).[5][6] Try increasing the concentration of the this compound solution.
-
Control the Rate of Addition: A rapid addition of the PEG solution can cause localized high concentrations that lead to instability. Add the Thiol-PEG solution dropwise while gently stirring the nanoparticle suspension to ensure uniform mixing.[11]
-
Check Solvent Compatibility: The solvent used to dissolve the this compound (e.g., DMSO, DMF) might cause aggregation if added too quickly or if it is incompatible with the aqueous nanoparticle suspension.[11] Perform a control experiment by adding just the solvent to the nanoparticles to rule this out.
-
Optimize pH: The pH of both the nanoparticle solution and the PEG solution should be within a stable range. For many gold nanoparticle systems, a pH of 7-9 is recommended for thiol binding.[12] Avoid acidic conditions, which can be detrimental to the stability of the PEG coating.[2]
Issue 2: Aggregation in Buffer Solutions (e.g., PBS)
Transferring PEGylated nanoparticles into high ionic strength buffers is a common failure point.
Logical Diagram of Factors Causing Aggregation in Buffers
Caption: Factors leading to nanoparticle aggregation in buffers.
Preventative Measures and Solutions:
-
Ensure Complete PEGylation: Before transferring to a high-salt buffer, ensure the PEGylation reaction is complete and the nanoparticles are thoroughly purified from excess reagents. This involves incubating the nanoparticles with the this compound for a sufficient time (e.g., 2 hours to overnight) and then removing unreacted PEG, often by centrifugation.[1][12]
-
Gradual Buffer Exchange: Instead of directly resuspending a nanoparticle pellet in a high-salt buffer, perform a gradual buffer exchange using dialysis or a stepwise increase in buffer concentration.
-
Optimize PEG Density and Molecular Weight: A denser, thicker PEG layer provides better protection in high ionic strength environments.[10] Consider using a higher molecular weight PEG or optimizing the reaction conditions to increase the grafting density on the nanoparticle surface.
-
Check Buffer pH: Ensure the pH of the buffer is not causing instability. While physiological pH (~7.4) is often the target, some PEGylated nanoparticles may have a narrower stability window.[13]
Data and Protocols
Table 1: Factors Influencing Nanoparticle Stability
| Parameter | Effect on Stability | Recommended Range/Action | Citations |
| pH | Can alter surface charge, affecting electrostatic repulsion. Acidic pH can decrease PEG coating stability. | Maintain pH 7-9 for thiol binding. Avoid pH < 6. | [1][2] |
| Ionic Strength | High salt concentrations compress the electrical double layer, reducing repulsion and causing aggregation. | Use low ionic strength buffers when possible. Perform gradual buffer exchange. | [1][3][14] |
| PEG Concentration | Too low can cause bridging flocculation; too high can lead to excess unbound PEG. | Must be above the Critical Stabilization Concentration (CSC). Optimize for specific nanoparticle system. | [5][6] |
| PEG Molecular Weight | Higher MW generally provides better steric hindrance and stability. | 2 kDa to 20 kDa often used. Higher MW can increase circulation time in vivo. | [5][6][10] |
| Temperature | Store at recommended temperatures (often 2-8°C). Avoid freezing. | Store refrigerated. Equilibrate to room temperature before opening to prevent condensation. | [7][9] |
| Centrifugation | Excessive speed can cause irreversible aggregation. | Determine optimal speed and time empirically. Avoid over-pelleting. | [1][7] |
Protocol: Characterization of Nanoparticle Aggregation
A multi-technique approach is recommended to accurately assess the aggregation state of your nanoparticles.
Experimental Protocol for Characterization
Caption: Multi-technique workflow for nanoparticle characterization.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Methodology: Acquire the absorption spectrum of the nanoparticle solution (typically from 400-800 nm for gold nanoparticles).
-
Analysis: For monodispersed gold nanoparticles, a sharp surface plasmon resonance (SPR) peak should be observed (e.g., ~520 nm for ~20 nm spheres). Aggregation is indicated by a broadening of this peak and a shift to longer wavelengths (a "red shift").[1]
-
-
Dynamic Light Scattering (DLS):
-
Methodology: Measure the intensity fluctuations of scattered light from the nanoparticle suspension.
-
Analysis: DLS provides the average hydrodynamic diameter and the polydispersity index (PDI). An increase in the hydrodynamic diameter compared to the known primary particle size or a high PDI (>0.3) suggests aggregation.
-
-
Transmission Electron Microscopy (TEM):
-
Methodology: Deposit a dilute solution of nanoparticles onto a TEM grid and allow it to dry. Image the nanoparticles under the electron microscope.
-
Analysis: TEM allows for direct visualization of the nanoparticles. You can assess their primary size, shape, and whether they are present as individual particles or as multi-particle clusters.
-
-
Zeta Potential Measurement:
-
Methodology: Measure the electrophoretic mobility of the nanoparticles in an electric field.
-
Analysis: The zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between particles. A zeta potential far from zero (e.g., > +30 mV or < -30 mV) generally indicates good colloidal stability. PEGylation will shield the surface charge, bringing the zeta potential closer to neutral, which is expected. However, a significant deviation from the expected value for your specific PEGylated particles could indicate instability.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 5. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanohybrids.net [nanohybrids.net]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Impact of Degree of Ionization and PEGylation on the Stability of Nanoparticles of Chitosan Derivatives at Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storage and handling of Thiol-PEG6-alcohol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Thiol-PEG6-alcohol. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored in a tightly sealed container at -20°C.[1][2] To prevent degradation from light and oxidation, it is best to store the product under an inert atmosphere, such as nitrogen or argon, and keep it protected from light.[3]
Q2: How should I handle this compound upon receiving it?
This compound is shipped at room temperature in the continental US, though this may vary for other locations.[2][4] Upon receipt, it is recommended to store it at -20°C for long-term use.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to handle this compound in a chemical fume hood.[1] Always wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing to prevent skin and eye contact.[1][5]
Q4: this compound is a liquid/low melting solid, making it difficult to weigh. What is the best way to handle this?
Due to its physical state, accurately weighing small quantities of this compound can be challenging.[6][7] The recommended practice is to prepare a stock solution by dissolving the reagent in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
Q5: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, carefully transfer the desired amount of the reagent into a vial and dissolve it in anhydrous DMSO or DMF.[6][7] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[6][7] It is advisable to cap the stock solution with a septum and use a syringe for dispensing to prevent contamination.[6][7]
Q6: What are the potential hazards associated with this compound?
According to some safety data sheets, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always consult the specific safety data sheet provided by your supplier for the most accurate and up-to-date hazard information.
Q7: How should I dispose of waste containing this compound?
Waste material should be treated as special waste and disposed of by a licensed disposal company.[1] It is important to follow all national and local regulations for chemical waste disposal. Do not allow the material to enter drains or water courses.[1]
Quantitative Data Summary
| Parameter | Recommended Condition | Stability/Shelf Life | Source(s) |
| Storage (Pure Form) | -20°C, in a closed vessel, protected from light, under inert gas | Up to 3 years | [2][3] |
| 4°C | Up to 2 years | [2] | |
| Storage (In Solvent) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| Handling Environment | Chemical fume hood | N/A | [1] |
| Recommended Solvents for Stock Solutions | Anhydrous DMSO or DMF | N/A | [6][7] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conjugation | Degradation of this compound: The thiol group is susceptible to oxidation. | - Ensure the reagent was stored properly at -20°C under an inert atmosphere and protected from light. - Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[3] - Prepare fresh stock solutions in anhydrous solvents. |
| Incorrect buffer conditions: Thiol reactivity is pH-dependent. The reaction with maleimides, for example, is more efficient at a slightly basic pH. | - Use a non-amine-containing buffer with a pH between 7 and 9, such as PBS (phosphate-buffered saline), borate buffer, or carbonate/bicarbonate buffer.[6][7] - Avoid buffers containing primary amines like Tris or glycine, as they can compete in the reaction.[6][7] | |
| Inconsistent results between experiments | Variability in reagent concentration: Difficulty in accurately weighing the viscous liquid/low melting solid. | - Prepare a stock solution and determine its concentration accurately. Use this stock solution for all subsequent experiments to ensure consistency. |
| Heterogeneous reaction mixture: For reactions like hydrogel formation, the kinetics can be very fast, leading to non-uniform mixing. | - Consider strategies to slow down the reaction kinetics, such as lowering the polymer concentration, adjusting the buffer concentration, or reducing the pH.[8] | |
| Precipitation of the reagent in the reaction mixture | Poor solubility in the chosen solvent: The PEG linker enhances water solubility, but the entire molecule may have limited solubility in certain aqueous buffers. | - Ensure the final concentration of the reagent in the reaction mixture does not exceed its solubility limit. - Consider adding a small percentage of a co-solvent like DMSO or DMF if compatible with your experimental system. |
Experimental Protocols & Workflows
Protocol: Preparation of a Stock Solution of this compound
-
Equilibration: Remove the container of this compound from the -20°C freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the reagent.[3]
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).
-
Dispensing: Carefully transfer a known weight or volume of this compound into a clean, dry vial.
-
Dissolution: Add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or swirl the vial until the reagent is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial, preferably with a septum for easy and sterile dispensing. Backfill the vial with an inert gas before sealing if possible.
Diagram: General Workflow for Surface Modification of Gold Nanoparticles
Caption: Workflow for gold nanoparticle surface modification.
Diagram: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. researchgate.net [researchgate.net]
removing unbound Thiol-PEG6-alcohol after surface functionalization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unbound Thiol-PEG6-alcohol after surface functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound from my functionalized surface?
A1: Removing unbound (physisorbed) this compound is critical for several reasons. Firstly, residual unbound molecules can leach from the surface over time, leading to inconsistent and unreliable downstream results. Secondly, a layer of non-covalently attached PEG can mask the functional surface, preventing the intended interactions and leading to issues like reduced protein binding or failed cell attachment assays. Finally, for applications in drug delivery and biomedicine, ensuring the purity of the functionalized surface is essential for biocompatibility and to prevent unintended immune responses[1].
Q2: What are the standard methods for removing excess this compound?
A2: The most common approach is a series of rigorous washing and rinsing steps using an appropriate buffer or solvent.[2][3] For nanoparticle suspensions, purification methods often involve repeated centrifugation or diafiltration to separate the functionalized particles from the supernatant containing the unbound PEG.[1][4][5] Other techniques like dialysis, size exclusion chromatography (SEC), and ultrafiltration are also effective, particularly for purifying PEGylated proteins or nanoparticles in solution.[6][][8][9][10]
Q3: How many washing steps are sufficient?
A3: The optimal number of washing steps depends on the surface, the initial concentration of the PEG solution, and the binding affinity of the thiol group. A general recommendation is to perform at least three washing cycles.[11][12] However, for sensitive applications, more extensive washing may be necessary. It is best to optimize the washing protocol for your specific system and validate the removal of unbound molecules using surface characterization techniques.
Q4: Can the washing process accidentally remove the covalently bound Thiol-PEG?
A4: While the covalent bond between a thiol group and a gold surface is strong, aggressive washing protocols could potentially disrupt the self-assembled monolayer.[1][13] However, methods like mild chemical oxidation have been shown to remove thiol ligands more selectively if desired.[14][15] For standard rinsing protocols, the risk is generally low if using appropriate solvents and avoiding harsh mechanical forces. The stability of the bond ensures that unbound molecules are removed much more readily than the chemisorbed ones.
Q5: How can I confirm that all the unbound this compound has been removed?
A5: Several surface-sensitive analytical techniques can be used to verify the purity of your functionalized surface.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the chemical composition of the surface and determine the thickness of the PEG layer.[16]
-
Water Contact Angle Measurement: A clean, well-formed PEG monolayer will result in a characteristic contact angle. Changes in this angle after successive washes can indicate the removal of excess material.[16][17]
-
Quartz Crystal Microbalance (QCM-D): Can monitor the mass on the surface in real-time, allowing you to observe the washing process and confirm when no more material is being removed.
-
Ellipsometry: Measures the thickness of the organic layer on the surface, which should stabilize once all unbound PEG is removed.
-
For Nanoparticles: Techniques like Dynamic Light Scattering (DLS) can show an increase in hydrodynamic radius after PEGylation, while Thermogravimetric Analysis (TGA) can quantify the amount of material grafted to the surface after thorough washing.[1][5][8]
Troubleshooting Guide
This section addresses common problems encountered after the surface functionalization and purification process.
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding in subsequent assays. | Incomplete removal of unbound this compound, creating a "sticky" surface. | Increase the number and/or duration of washing steps. Consider using a different washing buffer (e.g., PBS).[2][3] Verify cleanliness with a suitable characterization technique like contact angle measurement. |
| Inconsistent results between batches. | Variation in the washing protocol or incomplete removal of unbound PEG. | Standardize the washing protocol, including buffer composition, volume, incubation times, and number of washes. Ensure the surface is fully submerged during each wash. |
| Lower-than-expected surface density of PEG. | Loss of covalently bound PEG during washing, or inefficient initial functionalization. | Confirm that the incubation time for the initial functionalization was sufficient (e.g., 2 hours at room temperature).[2][3] Use less aggressive washing conditions (e.g., gentle rinsing instead of vigorous sonication). |
| Surface characterization (e.g., XPS, contact angle) indicates a messy or aggregated layer. | Precipitation of unbound PEG onto the surface during drying steps. | Ensure the final wash is with a high-purity solvent (e.g., ethanol or ultrapure water) to remove buffer salts. Dry the surface under a stream of inert gas like nitrogen or argon.[18] |
Experimental Protocols
Protocol 1: General Rinsing Procedure for Flat Surfaces
This protocol describes a standard method for removing unbound this compound from flat surfaces (e.g., gold-coated glass slides, silicon wafers).
Materials:
-
Functionalized surface
-
Washing Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.5) or another non-amine-containing buffer.[2][4]
-
Deionized (DI) Water
-
Ethanol (reagent grade)
-
Beakers or petri dishes
-
Tweezers
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Initial Rinse: Immediately after the functionalization incubation is complete, remove the surface from the PEG solution. Rinse it thoroughly with the Washing Buffer to remove the bulk of the excess reagent.[2]
-
First Wash: Place the surface in a clean beaker or dish and submerge it completely in fresh Washing Buffer. Let it soak for 10-15 minutes with gentle agitation.
-
Subsequent Washes: Remove the surface and place it in a new beaker with fresh Washing Buffer. Repeat the soaking step at least two more times to ensure thorough removal of non-covalently bound molecules.
-
DI Water Rinse: After the final buffer wash, rinse the surface with DI water to remove any residual salts from the buffer.
-
Final Ethanol Rinse: Rinse the surface with ethanol to displace the water and facilitate drying.
-
Drying: Gently dry the surface under a stream of inert gas.
-
Characterization: Proceed with surface characterization (e.g., contact angle, XPS) to confirm the quality of the PEG monolayer.
Protocol 2: Purification of PEGylated Nanoparticles via Centrifugation
This protocol is suitable for removing excess this compound from nanoparticle suspensions (e.g., gold or silver nanoparticles).
Materials:
-
Nanoparticle suspension after functionalization
-
Washing Buffer (e.g., PBS or 2 mM ammonium acetate solution[1])
-
Microcentrifuge and tubes
-
Pipettes
Procedure:
-
First Centrifugation: Following the overnight incubation with the Thiol-PEG reagent, pellet the functionalized nanoparticles by centrifugation. A typical condition for gold nanoparticles is 17,000 x g for 15-20 minutes.[4]
-
Supernatant Removal: Carefully remove and discard the supernatant, which contains the majority of the unbound Thiol-PEG.[1][11]
-
Resuspension: Resuspend the nanoparticle pellet in an equal volume of fresh Washing Buffer. Gentle vortexing or sonicating may be required to achieve a uniform dispersion.
-
Repeat Washing Cycle: Repeat the centrifugation and resuspension steps at least two more times to ensure high purity.[11][12]
-
Final Resuspension: After the final wash, resuspend the purified nanoparticles in the desired buffer or solvent for storage or downstream applications.
-
Quantification (Optional): The unbound PEG in the collected supernatant can be quantified using methods like a fluorescamine assay if the PEG has a free amine group.[19]
Visualizations
Caption: Experimental workflow for surface functionalization and purification.
Caption: Troubleshooting logic for post-functionalization issues.
References
- 1. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. confluore.com [confluore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Removal of thiol ligands from surface-confined nanoparticles without particle growth or desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conjugating Molecules to the Alcohol Terminus of Thiol-PEG6-alcohol
Welcome to the technical support center for challenges in conjugating molecules to the alcohol terminus of Thiol-PEG6-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Troubleshooting Guide
Researchers may encounter several challenges when conjugating molecules to the alcohol terminus of a heterobifunctional this compound linker. The primary challenge lies in the selective activation of the terminal hydroxyl group in the presence of a reactive thiol group. This guide provides solutions to common problems encountered during this process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the alcohol terminus: The hydroxyl group of PEG is not inherently reactive and requires activation to facilitate conjugation. | Activate the alcohol terminus by converting it into a better leaving group, such as a tosylate or mesylate. Alternatively, for coupling with carboxylic acids, use carbodiimide chemistry (e.g., EDC/NHS) to form an active ester. |
| Interference from the thiol group: The thiol group is a strong nucleophile and can compete with the intended conjugation reaction at the alcohol terminus, or it can be oxidized to form disulfide bonds. | Protect the thiol group prior to activating and conjugating the alcohol terminus. A common protecting group is thioacetate, which can be removed post-conjugation if a free thiol is required. | |
| Hydrolysis of activated PEG: Activated PEG esters (e.g., NHS esters) are susceptible to hydrolysis in aqueous conditions, reducing the amount available for conjugation. | Perform the conjugation reaction in anhydrous organic solvents such as DMF or DMSO. If aqueous buffers are necessary, use them at a slightly acidic to neutral pH (6.0-7.5) and perform the reaction promptly after activating the PEG. | |
| Side Product Formation | Intermolecular disulfide bond formation: The free thiol groups on different this compound molecules can oxidize and link together, forming dimers or larger oligomers. | Protect the thiol group before conjugation. If working with an unprotected thiol, ensure the reaction environment is deoxygenated and consider adding a reducing agent like TCEP in downstream purification steps if the free thiol is desired. |
| Reaction at the thiol group: If the thiol group is not protected, the activating agents or the molecule to be conjugated may react with the thiol instead of, or in addition to, the alcohol. | Employ an orthogonal protection strategy for the thiol group that is stable to the conditions required for alcohol activation and conjugation. | |
| Difficulty in Purification | Similar properties of starting material and product: The PEGylated product may have similar solubility and chromatographic behavior to the starting this compound and the molecule to be conjugated, making separation difficult. | Utilize chromatography techniques that exploit differences in size (Size Exclusion Chromatography - SEC) or charge (Ion Exchange Chromatography - IEX) introduced by the conjugation. Reverse-phase HPLC can also be effective for separating PEGylated species.[1] |
| Presence of unreacted reagents: Excess activating agents (e.g., EDC, NHS) and their byproducts can contaminate the final product. | Quench the reaction to consume excess reactive species. For example, hydroxylamine can be used to quench NHS esters. Subsequent purification by dialysis or desalting columns can remove small molecule impurities. | |
| Inconsistent Results | Variability in reagent quality: The purity and reactivity of the this compound and other reagents can vary between batches. | Characterize all starting materials thoroughly before use. Use high-purity reagents from reputable suppliers and store them under recommended conditions (e.g., -20°C, desiccated) to maintain their integrity. |
| Moisture sensitivity of reagents: Carbodiimides like EDC are moisture-sensitive and can lose activity upon exposure to air. | Handle moisture-sensitive reagents in a dry environment (e.g., under an inert atmosphere like argon or nitrogen) and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when conjugating a molecule to the alcohol terminus of this compound?
A1: The primary challenge is achieving selective reaction at the less reactive alcohol terminus without interference from the more nucleophilic thiol group. The thiol can react with activating agents or the molecule intended for the alcohol, and it is also prone to oxidation, leading to disulfide bond formation.
Q2: How can I selectively activate the alcohol group?
A2: To selectively activate the alcohol group, the thiol group should first be protected. A common method is to use a thioacetate-protected version of the Thiol-PEG-alcohol. Once the thiol is protected, the terminal hydroxyl group can be activated. For coupling with a carboxylic acid, carbodiimide chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used method to form an amine-reactive NHS ester.
Q3: What are some suitable protecting groups for the thiol?
A3: A thioacetate group is a common and effective protecting group for thiols in the context of PEGylation. It is stable under the conditions typically used for activating the alcohol terminus and can be removed later by treatment with a mild base, such as ammonia, if a free thiol is required for subsequent reactions.
Q4: Can I perform the conjugation in an aqueous buffer?
A4: While some conjugation reactions can be performed in aqueous buffers, it is generally recommended to use anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), especially when using moisture-sensitive reagents like carbodiimides. If an aqueous buffer is required, it should be amine-free (e.g., PBS or MES buffer) and maintained at a pH between 6.0 and 7.5 to balance reactivity and minimize hydrolysis of activated esters.
Q5: How do I remove the unreacted reagents and byproducts after the conjugation reaction?
A5: Unreacted small molecule reagents and byproducts can be removed using techniques such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography (desalting columns). The choice of method depends on the scale of your reaction and the properties of your conjugate.
Q6: How can I confirm that the conjugation was successful?
A6: Successful conjugation can be confirmed using a variety of analytical techniques. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the conjugate. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase or size exclusion, can show the appearance of a new peak corresponding to the conjugate and the disappearance or reduction of the starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify characteristic peaks from both the PEG linker and the conjugated molecule.
Experimental Protocols
Protocol 1: Activation of Thiol-Protected PEG6-Alcohol and Conjugation to a Carboxylic Acid
This protocol describes the conjugation of a molecule containing a carboxylic acid to the alcohol terminus of this compound, where the thiol group is protected as a thioacetate.
Materials:
-
Thioacetate-PEG6-alcohol
-
Molecule with a carboxylic acid (Molecule-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification supplies (e.g., dialysis membrane or desalting column)
Procedure:
-
Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve Thioacetate-PEG6-alcohol and Molecule-COOH in anhydrous DMF.
-
Activation of Carboxylic Acid: In a separate vial, dissolve EDC and NHS in anhydrous DMF. Add this solution to the Thioacetate-PEG6-alcohol and Molecule-COOH mixture. The molar ratio of PEG:Molecule-COOH:EDC:NHS should be optimized, but a starting point of 1:1.2:1.5:1.5 is common.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Add a quenching solution to consume any unreacted NHS esters.
-
Purification: Purify the conjugate to remove unreacted starting materials, EDC/NHS, and byproducts. Dialysis against an appropriate buffer or size exclusion chromatography are effective methods.
-
Characterization: Characterize the purified conjugate using techniques like mass spectrometry, HPLC, and NMR to confirm its identity and purity.
-
(Optional) Thiol Deprotection: If a free thiol is required, the thioacetate group can be removed by treating the conjugate with a mild base, such as a solution of ammonia in methanol.
Visualizations
Caption: Workflow for conjugating a carboxylic acid to this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Enhancing Thiol-PEG6-Alcohol Bioconjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Thiol-PEG6-alcohol bioconjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioconjugation process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield can stem from several factors, primarily related to the reactivity of the thiol and the stability of the conjugation reagent.
-
Potential Cause 1: Thiol Oxidation. Free thiol groups (-SH) are susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive towards maleimides or other common conjugation partners.[1]
-
Solution:
-
Use degassed buffers to minimize dissolved oxygen.[2]
-
Work on ice when possible to slow down the oxidation process.[2]
-
Incorporate a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2]
-
If your protein or peptide contains disulfide bonds, ensure complete reduction to free the thiol groups.
-
-
-
Potential Cause 2: Maleimide Hydrolysis. The maleimide group is prone to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[1]
-
Potential Cause 3: Incorrect Stoichiometry. The molar ratio of the this compound to your molecule of interest is critical for driving the reaction to completion.
-
Solution: An excess of the maleimide reagent is often recommended, with molar excesses ranging from 10 to 20-fold for protein labeling being a common starting point.[1][2] However, this should be optimized for your specific application, as steric hindrance can be a factor with larger molecules.[2] For a cRGDfK peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while a 5:1 ratio was better for a larger nanobody.[5][6]
-
Q2: I'm observing unexpected side products in my final conjugate. What could be the cause?
A2: The presence of side products often indicates that reaction conditions are favoring unintended chemical pathways.
-
Potential Cause 1: Reaction with Primary Amines. At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2][3]
-
Potential Cause 2: Thiazine Rearrangement. If your peptide has a cysteine at the N-terminus, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[2][7] This is more prominent at physiological or higher pH.[2][7]
-
Potential Cause 3: Thiol-Disulfide Exchange. If your conjugation strategy involves disulfide bond formation, unintended thiol-disulfide exchange reactions can occur, leading to a heterogeneous mixture of products.[8][9]
-
Solution: This is an inherent property of disulfide bonds. If a stable, non-cleavable linkage is required, consider using a maleimide-based conjugation strategy. If a cleavable linker is desired, be aware that this exchange can happen.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3] This range provides a good balance between the reactivity of the thiol group (which is more reactive in its thiolate anion form, favored at higher pH) and the stability of the maleimide group (which is prone to hydrolysis at pH > 7.5).[2]
Q2: Do I need to use a reducing agent? If so, which one is best?
A2: Yes, if your protein contains disulfide bonds, a reducing agent is necessary to generate free thiols for conjugation.[1]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is odorless, stable, and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent.[1][10]
-
DTT (Dithiothreitol): DTT is a strong reducing agent but contains thiol groups. Therefore, any excess DTT must be removed after reduction and before the addition of the maleimide reagent to prevent it from competing in the conjugation reaction.[2][10]
Q3: How can I purify my final PEGylated conjugate?
A3: Several chromatography techniques can be used to purify PEGylated proteins, depending on the properties of your conjugate and the impurities to be removed.[][12]
-
Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted PEG, low molecular weight by-products, and native (un-PEGylated) protein from the reaction mixture, as PEGylation increases the hydrodynamic radius of the protein.[][12]
-
Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on the protein, altering its binding properties to an ion-exchange resin. This can be exploited to separate PEGylated proteins from un-PEGylated ones and even to separate positional isomers.[][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins that are difficult to separate by other means.[][13]
-
Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and small proteins and can be used on an analytical scale to identify PEGylation sites and separate positional isomers.[][12]
Q4: How can I confirm that my conjugation reaction was successful?
A4: The success of the conjugation can be assessed by several methods:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band on an SDS-PAGE gel is a good indication of successful PEGylation.
-
Mass Spectrometry: This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG chain.
-
HPLC: Techniques like SEC-HPLC or RP-HPLC can be used to separate the conjugate from the starting materials and quantify the reaction efficiency.
-
Ellman's Reagent (DTNB): This reagent can be used to quantify the number of free sulfhydryl groups remaining in the solution after the reaction, which can be used to calculate the conjugation efficiency.[2]
Data Summary Tables
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[2][3] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C may reduce side reactions.[2][14] |
| Reaction Time | 2 hours to overnight | Should be optimized for the specific reactants.[2][14] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Drives the reaction to completion.[2][14] |
| Buffer | Degassed PBS, HEPES, or Tris | Avoids thiol oxidation; must not contain thiols.[2][14] |
| Additives | 1-5 mM EDTA | Chelates metal ions that catalyze thiol oxidation.[2] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Thiol-free (no removal needed), Stable, Odorless | Can react with maleimides under certain conditions.[15][16] |
| DTT | Strong reducing agent | Thiol-containing (must be removed before conjugation), Optimal at pH > 7.[2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein via Maleimide Chemistry
-
Protein Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
Add TCEP to the protein solution to a final concentration of a 2-10 fold molar excess over the protein's disulfide bonds.[2]
-
Incubate at room temperature for 30-60 minutes.[2] The reduced protein solution can be used directly in the next step.
-
If using DTT, add a 10-100 fold molar excess and incubate for 30-60 minutes.[2] Crucially, remove excess DTT using a desalting column or dialysis before proceeding.[10]
-
-
Maleimide-PEG6-alcohol Preparation:
-
Conjugation Reaction:
-
Add the maleimide-PEG6-alcohol stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[2]
-
Gently mix the reaction vessel.
-
Incubate at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[2]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) to remove excess PEG reagent and other small molecules.[][12]
-
Visual Guides
Caption: A typical experimental workflow for this compound bioconjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
Caption: Desired vs. side reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thiol-PEG6-alcohol Self-Assembly
Welcome to the technical support center for Thiol-PEG6-alcohol self-assembly. This guide is designed for researchers, scientists, and drug development professionals to minimize variability and achieve consistent, high-quality self-assembled monolayers (SAMs).
Troubleshooting Guide
This section addresses specific issues you may encounter during the self-assembly process in a direct question-and-answer format.
Question: Why is my SAM coverage incomplete or patchy?
Answer: Incomplete monolayer formation is one of the most common issues and typically points to problems in one of four areas: substrate cleanliness, thiol solution integrity, immersion conditions, or the rinsing process.
-
Substrate Contamination: The gold substrate must be atomically clean for a uniform SAM to form. Organic residues or other contaminants will block thiol adsorption, leading to defects and patchiness.[1][2]
-
Thiol Degradation: Thiols can oxidize to form disulfides, especially when exposed to oxygen.[3][4] This reduces the concentration of active thiol molecules available for bonding to the gold surface. Impurities in the thiol source can also compete for binding sites.
-
Insufficient Immersion Time: While initial adsorption is rapid, the monolayer requires time to organize into a well-ordered, densely packed structure. Short immersion times can result in a disordered and less dense monolayer.
-
Sub-optimal Solvent: While ethanol is widely used, its quality is critical.[5] The presence of water or other contaminants can interfere with the assembly process.
Question: Why do I observe high variability between different batches or samples?
Answer: High variability between experiments that are intended to be identical is a sign of inconsistent experimental parameters.
-
Inconsistent Substrate Cleaning: The most frequent cause of variability is an inconsistent cleaning protocol. Even minor changes in sonication times, solvent purity, or piranha solution age can lead to different levels of surface cleanliness.[1]
-
Solution Age and Storage: Thiol solutions, especially at low millimolar concentrations, are susceptible to degradation.[6] Using freshly prepared solutions for each experiment is crucial for reproducibility.[7]
-
Environmental Factors: Exposure to air (oxygen) and environmental contaminants can vary between experiments.[3] Performing the assembly in a controlled environment, such as under an inert gas, minimizes this variability.[1][5]
-
Temperature Fluctuations: Self-assembly is a thermodynamic process. Significant temperature changes between experiments can affect the kinetics and the final structural order of the monolayer.[3]
Question: My SAMs seem to have poor structural order. What could be the cause?
Answer: A poorly ordered SAM may still show full coverage but will have functional deficiencies.
-
Incorrect Solvent Choice: While ethanol is standard, certain nonpolar solvents can accelerate initial adsorption but impede the final organization of the monolayer, leading to less ordered films.[3][8]
-
Rinsing Procedure: An inadequate rinsing step may leave physisorbed (non-covalently bound) thiol molecules on the surface, disrupting the order.[1] Conversely, an overly aggressive rinsing procedure (e.g., wrong solvent, excessive sonication) could potentially disrupt the SAM itself.
-
Rapid Assembly: Forcing the assembly process with very high thiol concentrations can sometimes lead to kinetically trapped, disordered structures rather than the thermodynamically stable, well-ordered monolayer.
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose and resolve common issues in the self-assembly process.
Frequently Asked Questions (FAQs)
What is the optimal concentration for the this compound solution?
A concentration range of 1-5 mM in absolute ethanol is typically recommended.[5] Concentrations below 1 µM may not result in a well-formed monolayer, even with extended immersion times.[3] The concentration is inversely related to the time required for assembly.[3] For consistency, it is best to choose a concentration within the 1-5 mM range and maintain it across all experiments.
Which solvent is best for self-assembly?
Absolute (200 proof) ethanol is the most widely used and recommended solvent for forming high-quality Thiol-PEG SAMs.[3][5] It provides a good balance of solubility for the thiol while promoting the segregation of the molecules at the gold surface, which drives the assembly process.[8] Using nonpolar solvents may alter assembly kinetics but can impede the final structural organization.[3] Always use high-purity, anhydrous solvent.
How long should the gold substrate be immersed in the thiol solution?
While initial adsorption occurs within minutes, achieving a well-ordered, stable monolayer takes significantly longer. A standard immersion time of 18-24 hours at room temperature is recommended.[1] Some protocols suggest that longer times, up to 48 hours, can result in better monolayer packing and fewer defects.[5]
How should I prepare and store my this compound solutions?
Thiol-PEG reagents can be low-melting solids and are susceptible to oxidation.[6][7]
-
Preparation: To handle them easily, it is recommended to first dissolve the reagent in a small amount of an anhydrous solvent like DMSO or DMF to create a stock solution.[7] This stock can then be diluted into absolute ethanol to achieve the final working concentration.
-
Storage: Store the pure reagent at -20°C under an inert atmosphere (argon or nitrogen).[6][7] Once a stock solution is made, it should also be stored at -20°C, capped with a septum to allow removal by syringe, minimizing exposure to air and moisture.[7] For maximum reproducibility, always use a freshly prepared working solution for each experiment.
Is an inert atmosphere necessary during assembly?
While not always performed, it is highly recommended for minimizing variability.[3] Oxygen in the solution or headspace of the container can oxidize the thiol headgroup, deactivating the molecule.[1] Purging the solution and the container with a dry, inert gas like argon or nitrogen before sealing minimizes this risk and leads to more consistent results.[5]
Data Summary Tables
Table 1: Key Experimental Parameters for Reproducible SAM Formation
| Parameter | Recommended Value | Rationale & Notes | Citations |
| Thiol Concentration | 1 - 5 mM | Balances efficient assembly with high structural order. Lower concentrations require longer immersion times. | [3][5] |
| Solvent | Absolute Ethanol (Anhydrous) | Most common solvent, promotes well-ordered monolayers. Purity is critical. | [3][5] |
| Immersion Time | 18 - 48 hours | Allows for molecular rearrangement to form a densely packed, ordered monolayer. | [1][5] |
| Temperature | Room Temperature (Stable) | Most protocols are optimized for room temperature. Consistency is key to reproducibility. | [1][3] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of thiol headgroups, ensuring a higher concentration of active molecules. | [1][3][5] |
Table 2: Substrate Cleaning Protocol Comparison
| Cleaning Step | Procedure | Purpose | Citations |
| Solvent Rinse | Sonicate in acetone, then isopropanol, then deionized water (5 min each). | Removes gross organic contamination and particulates. | [1] |
| Drying | Dry under a stream of dry N₂ gas. | Prepares surface for aggressive cleaning; prevents water spots. | [1][5] |
| Aggressive Clean | Piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 min OR Oxygen Plasma for 10-15 min. | Removes all traces of organic residue by oxidation, creating a high-energy, clean gold surface. | [1] |
| Final Rinse | Thoroughly rinse with deionized water, followed by ethanol. | Removes residual cleaning solution and water. | [1] |
| Final Dry | Dry under a stream of dry N₂ gas. | Prepares substrate for immediate immersion in thiol solution. | [1][5] |
Experimental Protocols
Detailed Protocol for this compound SAM Formation on Gold
This protocol synthesizes best practices to maximize reproducibility and minimize variability.
1. Substrate Preparation (Perform in a Fume Hood)
-
Obtain gold-coated substrates (e.g., silicon wafer or glass with a Ti or Cr adhesion layer).[1]
-
Place substrates in a substrate rack.
-
Sonicate sequentially in acetone, isopropanol, and ultrapure deionized water for 5-10 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen.
-
Prepare piranha solution by carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate PPE).
-
Immerse the dried substrates in the piranha solution for 5-10 minutes.[1]
-
Carefully remove substrates and rinse copiously with ultrapure deionized water, followed by a final rinse with absolute ethanol.
-
Dry the substrates again with a stream of dry nitrogen. The substrates are now ready for immediate use. Do not store them, as they will re-contaminate from the atmosphere.[3]
2. Thiol Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 1 mM solution of the thiol in absolute ethanol. Ensure the ethanol is from a fresh, sealed bottle.
-
Prepare enough solution for all samples in a single batch to ensure the concentration is identical across the sample set.[5]
3. Self-Assembly Process
-
Place each cleaned, dried gold substrate in a separate, clean glass container (e.g., scintillation vial).[5]
-
Pour the thiol solution into each container, ensuring the substrate is fully submerged. Minimize the headspace above the solution.
-
Gently purge the headspace of each container with dry nitrogen or argon gas for 30-60 seconds.[1][5]
-
Immediately seal each container tightly (e.g., with a cap and Parafilm®).
-
Allow the self-assembly to proceed for 24 hours at a stable room temperature.[1]
4. Rinsing and Drying
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-30 seconds to remove any physisorbed molecules.[1]
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen.
-
Store the finished substrates in a clean, dry environment (e.g., a desiccator backfilled with nitrogen) until use.[1]
SAM Formation Workflow Diagram
This diagram outlines the logical flow of the experimental protocol.
References
Validation & Comparative
Characterization of Thiol-PEG6-Alcohol Self-Assembled Monolayers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Thiol-PEG6-alcohol self-assembled monolayers (SAMs) represent a critical tool in this endeavor, offering a versatile platform for applications ranging from biosensing to drug delivery. This guide provides a comprehensive comparison of this compound SAMs with other common SAM-forming molecules, supported by experimental data from Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM).
This compound (HS-(CH2)11-(OCH2CH2)6-OH) SAMs are prized for their ability to resist non-specific protein adsorption, a property attributed to the hydrophilic and flexible nature of the hexa(ethylene glycol) chain. This "bio-inert" characteristic is crucial for developing reliable biosensors and drug delivery systems with enhanced biocompatibility. Understanding the nanoscale structure and properties of these monolayers is essential for optimizing their performance. AFM and STM are powerful techniques that provide complementary information on the topography, mechanical properties, and electrical characteristics of these surfaces at the molecular level.
Comparative Analysis of SAM Properties
This section compares the properties of this compound SAMs with a standard alkanethiol, Octadecanethiol (ODT, HS-(CH2)17-CH3), which forms a well-ordered, hydrophobic monolayer. While direct comparative studies on this compound are limited, data from closely related oligo(ethylene glycol) (OEG) terminated thiols provide valuable insights.
Data Presentation: Quantitative Surface Properties
The following table summarizes key quantitative data obtained from AFM and STM characterization of OEG-terminated SAMs and, for comparison, alkanethiol SAMs. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Property | This compound (or similar OEG-SAMs) | Octadecanethiol (ODT) SAMs | Technique | Reference |
| Film Thickness (nm) | ~2.5 - 3.5 | ~2.0 - 2.5 | Ellipsometry, AFM | [1] |
| Surface Roughness (RMS, nm) | 0.2 - 0.5 | 0.1 - 0.3 | AFM | [2] |
| Domain Size (nm) | 50 - 200 | 10 - 50 | AFM | [3] |
| Packing Structure | Disordered or (2 x 3√3) | (√3 x √3)R30°, c(4x2) | STM | [3][4] |
| Reductive Desorption Potential (V vs. Ag/AgCl) | ~ -0.8 to -0.9 | ~ -1.0 to -1.2 | Cyclic Voltammetry | [3][5] |
Note: The data for OEG-SAMs is primarily based on studies of shorter chain OEG thiols, which are expected to have similar properties to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the formation and characterization of this compound SAMs.
Formation of this compound SAMs on Au(111)
A standard procedure for the preparation of high-quality this compound SAMs on a gold substrate is as follows:
-
Substrate Preparation:
-
Use atomically flat Au(111) substrates, typically prepared by thermal evaporation of gold onto mica or silicon wafers.
-
Clean the gold substrate immediately before use. Common methods include UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ), or rinsing with ethanol and drying under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Incubate for at least 24 hours at room temperature in a sealed container to ensure the formation of a well-ordered monolayer. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon.
-
-
Post-Formation Cleaning:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen.
-
Atomic Force Microscopy (AFM) Characterization
AFM is used to investigate the topography, roughness, and mechanical properties of the SAMs. Imaging in a liquid environment that mimics physiological conditions is often preferred for OEG-terminated SAMs.
-
Instrument Setup:
-
Use an AFM equipped with a liquid cell.
-
Select a soft cantilever (e.g., silicon nitride) with a low spring constant (e.g., < 0.1 N/m) to minimize sample damage.
-
-
Imaging in Liquid:
-
Mount the SAM-coated substrate in the liquid cell.
-
Fill the liquid cell with a buffer solution (e.g., phosphate-buffered saline, PBS) or deionized water.
-
Allow the system to equilibrate thermally.
-
Engage the cantilever with the surface using a low setpoint force to avoid compressing or displacing the monolayer.
-
Acquire images in contact mode or tapping mode. Tapping mode is generally preferred for soft samples to reduce lateral forces.
-
-
Data Analysis:
-
Analyze the AFM images to determine surface roughness (root-mean-square, RMS), identify any defects or pinholes, and measure the size of ordered domains.
-
Force spectroscopy can be performed by recording force-distance curves to probe the mechanical properties (e.g., adhesion, elasticity) of the monolayer.
-
Scanning Tunneling Microscopy (STM) Characterization
STM provides atomic-resolution images of the molecular packing and electronic properties of the SAM. This technique is typically performed under ultra-high vacuum (UHV) conditions for the highest resolution.
-
Sample and Tip Preparation:
-
The SAM-coated gold substrate is introduced into the UHV chamber.
-
An electrochemically etched tungsten or platinum-iridium wire is used as the STM tip. The tip is often further cleaned and sharpened in-situ by field emission or gentle crashing into a clean metal surface.
-
-
STM Imaging:
-
The STM is operated in constant-current mode.
-
A bias voltage is applied between the tip and the sample (typically in the range of -1.5 V to +1.5 V).
-
The tunneling current is maintained at a constant value (typically in the pA to nA range) by a feedback loop that adjusts the tip-sample distance.
-
The tip is scanned across the surface to generate a topographic image of the SAM.
-
-
Data Analysis:
-
Analyze the high-resolution STM images to determine the molecular packing arrangement and identify the unit cell of the monolayer.
-
Scanning tunneling spectroscopy (STS) can be performed by holding the tip at a specific location and ramping the bias voltage to obtain information about the local density of electronic states of the SAM.
-
Mandatory Visualizations
To better illustrate the experimental processes and the relationships between different characterization techniques, the following diagrams are provided.
Caption: Experimental workflow for SAM formation and characterization.
Caption: Logical relationship between SAM properties and characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Thiol-PEG6-alcohol and Other PEGylated Thiols for Bioconjugation and Drug Development
In the landscape of bioconjugation, drug delivery, and materials science, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of molecules. Among these, PEGylated thiols stand out for their unique reactivity. This guide provides an objective comparison of Thiol-PEG6-alcohol with other common classes of PEGylated thiols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to PEGylated Thiols
PEGylated thiols are polymers of ethylene glycol that have a reactive thiol (-SH) group at one end. This thiol group is highly versatile, enabling covalent attachment to various substrates, including gold surfaces and specific functional groups on biomolecules.[1] The other end of the PEG chain is typically functionalized with a second reactive group, creating a heterobifunctional linker that can bridge two different molecules or a molecule and a surface. The PEG chain itself imparts favorable properties such as increased hydrophilicity and reduced non-specific protein adsorption.[1]
This comparison focuses on this compound and its alternatives, categorized by their second functional group:
-
Thiol-PEG-Alcohol (-OH): Features a hydroxyl group, offering a secondary site for conjugation through esterification or etherification.[2]
-
Thiol-PEG-NHS ester (-NHS): Contains an N-hydroxysuccinimide ester, which readily reacts with primary amines.[3][4]
-
Thiol-PEG-Maleimide (-Mal): Possesses a maleimide group, which specifically and efficiently reacts with other thiols.[5][6]
-
Thiol-PEG-Biotin: Features a biotin molecule for high-affinity, non-covalent binding to streptavidin or avidin.[7][8]
Comparative Analysis of PEGylated Thiols
The choice of a PEGylated thiol linker is dictated by the specific application, the target functional groups available for conjugation, and the desired reaction conditions.
Data Summary
The following table summarizes the key characteristics and performance metrics of different PEGylated thiols.
| Feature | This compound | Thiol-PEG-NHS ester | Thiol-PEG-Maleimide | Thiol-PEG-Biotin |
| Functional Groups | Thiol (-SH), Alcohol (-OH) | Thiol (-SH), NHS-ester | Thiol (-SH), Maleimide | Thiol (-SH), Biotin |
| Thiol Group Reacts With | Maleimides, gold surfaces, disulfides, haloacetamides[5][9] | Maleimides, gold surfaces, disulfides, haloacetamides[5] | Other thiols (-SH) via Michael addition[6][10] | Maleimides, gold surfaces, disulfides, haloacetamides[5] |
| Second Group Reacts With | Carboxylic acids (via esterification), can be activated[2] | Primary amines (-NH2) on proteins, peptides[3][11] | Other thiols (-SH) on proteins (e.g., cysteine)[12] | Streptavidin, Avidin[7] |
| Typical Reaction pH | -SH: 6.5-7.5; -OH: Acidic (for esterification) | -SH: 6.5-7.5; -NHS: 7.0-9.0[11] | -SH (on linker): 6.5-7.5; Maleimide: 6.5-7.5[13] | -SH: 6.5-7.5; Biotin: Physiological pH |
| Reaction Speed | -OH reaction is slow, requires catalysts/activation | NHS-amine reaction is rapid[11] | Thiol-maleimide reaction is very rapid and efficient[6][10] | Biotin-streptavidin binding is extremely rapid and strong |
| Key Applications | Surface modification, sequential conjugations, drug delivery systems[2] | Protein/peptide thiolation, antibody-drug conjugates (ADCs)[3][14] | Site-specific protein PEGylation, hydrogel formation[12][15] | Immunoassays, affinity purification, targeted delivery[16][17] |
| Advantages | -OH group offers an alternative conjugation site; less reactive -OH allows for sequential reactions.[2] | High reactivity and specificity towards amines; forms stable amide bonds.[11] | High specificity for cysteine residues; rapid kinetics under mild conditions.[6] | Extremely high affinity and specificity of the biotin-streptavidin interaction.[17] |
| Limitations | -OH group has lower reactivity than NHS esters, often requiring harsher conditions or activation steps. | NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[11] | Potential for maleimide ring hydrolysis at pH > 7.5; possible side reactions (e.g., thiazine rearrangement).[6][13] | Interaction is non-covalent; biotin is endogenous and can cause interference in clinical assays.[18] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for the successful application of PEGylated linkers.
Protocol 1: General Procedure for Immobilizing Thiol-PEG Linkers on a Gold Surface
This protocol describes a common method for creating a self-assembled monolayer (SAM) of PEG on a gold substrate, useful for reducing non-specific binding in biosensors and other applications.
-
Substrate Preparation: Clean the gold surface by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and then ethanol, and dry under a stream of nitrogen.
-
Linker Solution Preparation: Prepare a 1-5 mM solution of the Thiol-PEG linker (e.g., this compound) in absolute ethanol.
-
Immobilization: Immerse the cleaned gold substrate in the Thiol-PEG linker solution. The thiol groups will spontaneously chemisorb onto the gold surface, forming a stable Au-S bond.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Washing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound linkers. Dry the surface under a stream of nitrogen.
-
Characterization (Optional): The formation of the SAM can be verified using techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).
Protocol 2: Thiol-Maleimide Conjugation for Protein PEGylation
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to a cysteine residue on a protein.
-
Protein Preparation: If the protein of interest does not have a free cysteine, one may need to be introduced via site-directed mutagenesis. If the protein has disulfide bonds, they must be reduced to generate free thiols. Dissolve the protein in a reaction buffer, typically a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0). The presence of a chelating agent like EDTA (1-2 mM) is recommended to prevent re-oxidation of the thiol.
-
Linker Preparation: Immediately before use, dissolve the Thiol-PEG-Maleimide linker in the same reaction buffer.
-
Conjugation Reaction: Add the dissolved PEG-Maleimide linker to the protein solution. A molar excess of the PEG linker (e.g., 5 to 20-fold) is typically used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess maleimide groups.
-
Purification: Remove the unreacted PEG linker and quenching agent from the PEGylated protein conjugate using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Confirm the conjugation efficiency and purity of the product using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Protocol 3: Quantification of Unreacted Thiols
This protocol, adapted from established methods, can be used to determine the efficiency of a thiol-maleimide reaction by quantifying the remaining free thiols.[15]
-
Reagent Preparation: Prepare a working solution of a thiol-reactive fluorescent probe (e.g., using the Measure-iT™ Thiol Assay Kit).
-
Sample Preparation: Take a small aliquot of the conjugation reaction mixture from Protocol 2 (before the quenching step).
-
Reaction with Probe: Add the sample to the thiol probe working solution and incubate for the time specified by the manufacturer (typically 5-10 minutes). The probe reacts with unreacted thiols to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 517 nm emission for fluorescein-based probes).[15]
-
Quantification: Create a standard curve using a known concentration of a thiol-containing standard (e.g., L-cysteine or the starting protein). Use the standard curve to calculate the concentration of unreacted thiols in the reaction sample. The conjugation efficiency can then be determined by comparing this to the initial thiol concentration.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify complex experimental processes and reaction mechanisms.
Experimental Workflow: Dual-Functionalization of a Surface
This workflow illustrates how a heterobifunctional linker like Thiol-PEG-NHS can be used to first capture a biomolecule and then immobilize the complex onto a gold surface. A similar two-step process could be envisioned for this compound, where the alcohol is first reacted.
Reaction Pathways of PEGylated Thiols
This diagram compares the fundamental reaction mechanisms for the key functional groups discussed.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, particularly for applications requiring sequential or orthogonal conjugation strategies due to the differing reactivity of its thiol and alcohol groups.[2] While the alcohol provides a conjugation site, its lower reactivity compared to functional groups like NHS esters or maleimides means it is less suited for applications demanding rapid and highly efficient one-step conjugation under mild physiological conditions.
-
For site-specific protein modification at cysteine residues, Thiol-PEG-Maleimide offers superior speed and specificity.[12]
-
For rapid and efficient labeling of primary amines , Thiol-PEG-NHS is the preferred choice, though care must be taken to minimize hydrolysis.[19]
-
For applications built on biorecognition , such as in diagnostics and affinity chromatography, the unparalleled specificity of Thiol-PEG-Biotin is ideal.[16]
Ultimately, the selection of the appropriate PEGylated thiol depends on a careful consideration of the target molecule, the desired reaction conditions, and the final application. This guide provides the foundational data and protocols to help researchers make an informed decision.
References
- 1. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]
- 2. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. SH-PEG-SC,Thiol-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. Thiol PEG NHS, HS-PEG-NHS [nanocs.net]
- 5. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin-PEG45-thiol [nanocs.net]
- 9. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]
- 10. DSpace [scholarworks.umass.edu]
- 11. nanocs.net [nanocs.net]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cyprusjmedsci.com [cyprusjmedsci.com]
- 19. polysciences.com [polysciences.com]
A Comparative Guide to Surface Hydrophilicity: Thiol-PEG6-alcohol vs. 11-Mercaptoundecanoic Acid (MUA)
For researchers, scientists, and drug development professionals, the choice of surface modification agent is critical in tailoring the biocompatibility and functionality of materials. This guide provides a detailed comparison of two commonly used thiol-based molecules for creating hydrophilic surfaces on gold substrates: Thiol-PEG6-alcohol and 11-Mercaptoundecanoic Acid (MUA).
Introduction
Both this compound and MUA are instrumental in forming self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in surface engineering for biomedical and drug delivery applications. The thiol group in both molecules facilitates a strong and stable bond with gold substrates. The key difference lies in their terminal functional groups: a hexa(ethylene glycol) chain with a terminal alcohol group for this compound, and a carboxylic acid group for MUA. These differences significantly influence the resulting surface properties, particularly in their interactions with proteins and cells.
Performance Comparison
The choice between this compound and MUA depends on the desired surface characteristics. This compound is primarily utilized for its ability to create highly hydrophilic and bio-inert surfaces that resist protein adsorption and cell adhesion. In contrast, MUA forms a hydrophilic surface that can be further functionalized and whose negative charge at physiological pH can influence cellular interactions.
| Performance Metric | This compound | 11-Mercaptoundecanoic Acid (MUA) | Key Considerations |
| Water Contact Angle | Typically low (e.g., < 30°) | Moderately low (e.g., < 40°) | Lower contact angles indicate greater hydrophilicity. PEGylated surfaces generally exhibit higher hydrophilicity. |
| Protein Adsorption | Very low | Moderate | The hydrated PEG chains create a steric barrier that effectively prevents protein adsorption. Carboxylic acid-terminated surfaces can interact with proteins electrostatically. |
| Cell Adhesion | Significantly reduced | Can support or modulate cell adhesion | PEGylated surfaces are excellent for creating "non-fouling" backgrounds. The negatively charged MUA surface can influence cell attachment, which can be desirable in some applications. |
| Further Functionalization | Possible via the terminal alcohol group | Readily achieved via the carboxylic acid group | The carboxylic acid of MUA is easily activated for covalent coupling of biomolecules. |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results when comparing surface modifications.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold
This protocol outlines the standard procedure for forming SAMs of both this compound and MUA on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound
-
11-Mercaptoundecanoic Acid (MUA)
-
Absolute ethanol (200 proof)
-
Clean glass vials
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning: Clean the gold substrates by immersing them in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen.
-
SAM Formation: Immediately immerse the clean, dry gold substrates into separate, freshly prepared 1 mM solutions of this compound and MUA in absolute ethanol.
-
Incubation: Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solutions and rinse them thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the substrates again under a gentle stream of nitrogen.
-
Store the modified substrates in a clean, dry environment until further use.
Protocol 2: Water Contact Angle Measurement
This protocol describes the measurement of surface hydrophilicity using a contact angle goniometer.
Materials:
-
SAM-modified gold substrates
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Place the SAM-modified substrate on the goniometer stage.
-
Carefully dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the static contact angle on both sides of the droplet.
-
Repeat the measurement at several different locations on the surface to obtain an average value.
Protocol 3: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
This protocol details the measurement of non-specific protein adsorption. Fibronectin is used as a model protein due to its role in cell adhesion.
Materials:
-
SPR instrument with gold sensor chips
-
SAM-modified gold sensor chips (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fibronectin solution (1 mg/mL in PBS)
Procedure:
-
Equilibrate the SPR system with PBS running buffer until a stable baseline is achieved.
-
Inject the fibronectin solution over the sensor surface for a defined period (e.g., 5-10 minutes) to monitor the association phase.
-
Switch the flow back to PBS to rinse the surface and monitor the dissociation of loosely bound protein.
-
The change in the SPR signal (response units, RU) is directly proportional to the mass of adsorbed protein. Compare the net change in RU for the this compound and MUA surfaces.
Protocol 4: Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion on the modified surfaces.
Materials:
-
SAM-modified gold substrates in a sterile tissue culture plate
-
Fibroblast cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Calcein-AM fluorescent dye
-
Fluorescence microscope
Procedure:
-
Sterilize the SAM-modified substrates with UV irradiation.
-
Seed the fibroblast cells onto the substrates at a known density (e.g., 1 x 10^4 cells/cm²).
-
Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Incubate the substrates with Calcein-AM solution for 30 minutes to fluorescently label the living, adherent cells.
-
Capture images of the adherent cells using a fluorescence microscope at multiple random locations for each substrate.
-
Quantify the number of adherent cells per unit area using image analysis software.
Visualizations
The following diagrams illustrate the experimental workflow for comparing the two surface modification agents and a simplified representation of a relevant signaling pathway.
Caption: Experimental workflow for comparing this compound and MUA surfaces.
Caption: Simplified cell adhesion signaling pathway via integrin receptors.
Conclusion
The selection between this compound and MUA for creating hydrophilic surfaces should be guided by the specific requirements of the application. For applications demanding minimal biological interaction, such as in biosensors or drug delivery systems where non-specific binding is a concern, the protein and cell-resistant properties of this compound make it an excellent choice. Conversely, for applications where controlled cell adhesion or subsequent bio-functionalization is desired, such as in tissue engineering scaffolds or certain implantable devices, the properties of MUA offer a versatile platform. By understanding the distinct performance characteristics and employing standardized experimental protocols, researchers can effectively tailor surface properties to achieve their desired biological outcomes.
A Comparative Guide to Protein-Resistant Surfaces: Thiol-PEG6-Alcohol vs. Alternatives
For researchers, scientists, and drug development professionals seeking to minimize non-specific protein adsorption, the choice of surface chemistry is critical. This guide provides an objective comparison of Thiol-PEG6-alcohol surfaces with leading alternatives, supported by experimental data and detailed protocols.
The ability of a material to resist protein fouling is paramount in a multitude of biomedical applications, from implantable devices and drug delivery systems to diagnostic assays and biosensors. Non-specific protein adsorption can lead to reduced device performance, inaccurate results, and adverse biological responses. This compound self-assembled monolayers (SAMs) on gold surfaces are a popular choice for creating protein-resistant coatings. This guide evaluates their performance against two primary alternatives: other oligo(ethylene glycol) (OEG) terminated SAMs and zwitterionic SAMs.
Comparative Analysis of Protein Adsorption
The protein resistance of a surface is typically quantified by measuring the amount of protein that adsorbs from a solution. Common model proteins used for these assessments include fibrinogen and lysozyme, which are known for their propensity to adsorb to surfaces. The following tables summarize quantitative data from studies utilizing Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR) to compare the performance of different surface chemistries.
| Surface Chemistry | Protein | Adsorbed Mass (ng/cm²)[1] | Technique | Reference |
| This compound on Gold | Fibrinogen | < 5 | SPR | [2] |
| Lysozyme | < 1 | SPR | [2] | |
| Oligo(ethylene glycol)-thiol (EG3-OH) on Gold | Fibrinogen | < 1 | SPR | [3] |
| Bovine Serum Albumin | < 1 | SPR | [3] | |
| Trypsin | < 1 | SPR | [3] | |
| Myoglobin | < 1 | SPR | [3] | |
| Zwitterionic (Sulfobetaine) SAM on Gold | Fibrinogen | < 0.5 | SPR | [4] |
| Lysozyme | < 0.5 | SPR | [4] | |
| Zwitterionic (Carboxybetaine) Polypeptide | Lysozyme | Very Low Interaction | - | [5][6][7] |
| Myoglobin | Very Low Interaction | - | [6][7] |
Table 1: Comparison of Protein Adsorption on Different Self-Assembled Monolayers. This table presents the amount of protein adsorbed on various functionalized gold surfaces as measured by QCM-D and SPR. Lower values indicate higher protein resistance.
| Surface Chemistry | Fibrinogen Adsorption | Lysozyme Adsorption | Key Characteristics |
| This compound | Very Low | Very Low | Forms a hydrated layer that sterically hinders protein approach.[8] |
| Other Oligo(ethylene glycol) (OEG) SAMs | Extremely Low | Extremely Low | The resistance to protein adsorption is influenced by the packing density and conformation of the OEG chains.[2][9] |
| Zwitterionic SAMs (e.g., Sulfobetaine, Carboxybetaine) | Extremely Low | Extremely Low | Forms a tightly bound hydration layer through electrostatic interactions, creating a strong barrier to protein adsorption.[4][10] |
Table 2: Qualitative Comparison of Protein Resistance. This table provides a summary of the protein resistance properties of the different surface chemistries.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Fabrication of Self-Assembled Monolayers (SAMs)
This protocol outlines the steps for preparing this compound and other thiol-based SAMs on gold substrates.[11]
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Thiol solution (e.g., 1 mM this compound in ethanol)
-
200-proof ethanol
-
Nitrogen gas
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Clean glass or polypropylene containers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol in 200-proof ethanol.
-
Immerse the clean, dry gold substrates in the thiol solution in a sealed container.
-
Purge the container with nitrogen gas to minimize oxidation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at the sensor surface.[1][12][13]
Materials:
-
QCM-D instrument with gold-coated sensors
-
Functionalized gold sensors (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen in PBS)
-
Syringe pump or fluidic system
Procedure:
-
Baseline Establishment:
-
Mount the functionalized QCM-D sensor in the measurement chamber.
-
Flow PBS over the sensor surface at a constant flow rate (e.g., 100 µL/min) until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
-
Protein Adsorption:
-
Switch the flowing solution to the protein solution at the same flow rate.
-
Monitor the changes in Δf and ΔD in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.
-
Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the flow back to PBS to rinse away any loosely bound protein.
-
Monitor Δf and ΔD until a stable baseline is re-established.
-
-
Data Analysis:
-
The change in frequency (Δf) after rinsing is proportional to the adsorbed mass. Use the Sauerbrey equation for rigid films or a viscoelastic model for softer layers to quantify the adsorbed mass in ng/cm².
-
The change in dissipation (ΔD) provides information about the conformational state and rigidity of the adsorbed protein layer.
-
Protocol 3: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the sensor surface upon molecular binding.[14][15][16][17]
Materials:
-
SPR instrument with gold sensor chips
-
Functionalized gold sensor chips (prepared as in Protocol 1)
-
Running buffer (e.g., PBS, pH 7.4)
-
Protein solution (analyte) at various concentrations
-
Regeneration solution (if necessary, e.g., glycine-HCl pH 2.5)
Procedure:
-
System Priming and Baseline:
-
Insert the functionalized sensor chip into the SPR instrument.
-
Prime the system with running buffer to remove any air bubbles and establish a stable baseline signal (measured in Resonance Units, RU).
-
-
Protein Injection (Association):
-
Inject the protein solution over the sensor surface at a constant flow rate.
-
Monitor the increase in the SPR signal in real-time as the protein binds to the surface.
-
-
Dissociation:
-
Switch the flow back to the running buffer.
-
Monitor the decrease in the SPR signal as the protein dissociates from the surface.
-
-
Regeneration (Optional):
-
If the protein does not fully dissociate, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
-
The change in RU upon protein binding is directly proportional to the adsorbed mass. 1 RU is approximately equal to 1 pg/mm² of adsorbed protein.
-
By fitting the association and dissociation curves, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
-
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in surface functionalization and protein adsorption analysis.
Caption: Workflow for the fabrication of self-assembled monolayers.
Caption: Workflow for QCM-D analysis of protein adsorption.
Caption: Workflow for SPR analysis of protein adsorption.
Conclusion
Both oligo(ethylene glycol) and zwitterionic self-assembled monolayers demonstrate exceptional resistance to non-specific protein adsorption, often outperforming standard this compound surfaces. The choice of the optimal surface chemistry will depend on the specific application, considering factors such as the biological environment, the types of proteins present, and the required stability of the coating. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to design surfaces that effectively minimize biofouling.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zwitterionic SAMs that Resist Nonspecific Adsorption of Protein from Aqueous Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zwitterionic polypeptides bearing carboxybetaine and sulfobetaine: synthesis, self-assembly, and their interactions with proteins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Zwitterionic polypeptides bearing carboxybetaine and sulfobetaine: synthesis, self-assembly, and their interactions with proteins | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of zwitterionic SAMs on protein adsorption and the attachment of algal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. QCM-D sensitivity to protein adsorption reversibility. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. scispace.com [scispace.com]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-PEG6-Alcohol Monolayers for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Thiol-PEG6-alcohol self-assembled monolayers (SAMs) offer a robust platform for creating biocompatible and functionalized surfaces on gold substrates. This guide provides a comparative analysis of the electrochemical properties of this compound SAMs against common alternatives, supported by experimental data and detailed protocols.
The performance of a self-assembled monolayer is critically defined by its ability to form a well-ordered and insulating layer on the substrate. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize these properties. Key parameters derived from EIS, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide quantitative insights into the packing density and defectiveness of the monolayer. A higher Rct value indicates a more insulating and well-packed monolayer that effectively blocks the electron transfer of a redox probe to the electrode surface. Conversely, a lower Cdl value is also indicative of a well-formed, thicker dielectric layer.
Performance Comparison of Thiol-Based Self-Assembled Monolayers
This section compares the electrochemical impedance characteristics of this compound monolayers with two widely used alternatives: a simple alkanethiol (1-Undecanethiol) and a carboxyl-terminated alkanethiol (11-Mercaptoundecanoic acid). The data presented is collated from literature and standardized for comparison.
| Monolayer Type | Chemical Structure | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Key Characteristics |
| This compound | HS-(CH₂)₂-(OCH₂CH₂)₆-OH | Data not available in searched literature | Data not available in searched literature | Excellent protein resistance, hydrophilic, provides hydroxyl groups for further functionalization. |
| HO-PEG2-SH (Analogue) | HS-(CH₂)₂-(OCH₂CH₂)₂-OH | ~1.2[1] | ~1.6[1] | Shorter PEG chain, provides insight into the behavior of PEGylated thiols. |
| 1-Undecanethiol (C11) | HS-(CH₂)₁₀-CH₃ | 1,900[2] | Data not available in searched literature | Forms a densely packed, hydrophobic monolayer, serving as a benchmark for a well-ordered SAM. |
| 11-Mercaptoundecanoic Acid (MUA) | HS-(CH₂)₁₀-COOH | ~1.25[2] | 1.8[2] | Provides a negatively charged surface at neutral pH, enabling electrostatic interactions and covalent coupling via the carboxyl group. |
Note: Direct quantitative EIS data for this compound was not available in the searched literature. Data for a shorter oligo(ethylene glycol) thiol (HO-PEG2-SH) is provided as an analogue to infer the expected electrochemical behavior. The Rct value for 1-Undecanethiol is from a study using an interdigitated chain-shaped electrode, which may influence the absolute value but is indicative of its high resistance.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for forming high-quality SAMs and obtaining reproducible EIS data. Below are generalized protocols based on common practices in the field.
I. Formation of Self-Assembled Monolayers on Gold
This protocol outlines the steps for the solution-based self-assembly of thiol monolayers on a gold substrate.
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the surface extensively with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a stream of dry nitrogen.
-
II. Electrochemical Impedance Spectroscopy (EIS) Measurement
This protocol describes the setup and parameters for characterizing the formed SAMs using EIS.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The SAM-modified gold substrate serves as the working electrode.
-
A platinum wire or mesh is used as the counter electrode.
-
A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode acts as the reference electrode.
-
-
Electrolyte Solution:
-
Prepare a solution of a suitable redox probe, typically 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in a supporting electrolyte such as 0.1 M KCl or phosphate-buffered saline (PBS).[1]
-
-
EIS Measurement Parameters:
-
Perform the EIS measurement at the formal potential of the redox couple.
-
Apply a small AC voltage perturbation, typically 5-10 mV.
-
Scan a frequency range from high to low frequencies, for instance, from 100 kHz to 0.1 Hz.[1]
-
-
Data Analysis:
-
The resulting impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an appropriate equivalent electrical circuit, most commonly a Randles circuit, to extract the values of Rct and Cdl.
-
Visualizing the Experimental Workflow and Data Interpretation
To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow and the model used for data interpretation.
Caption: Experimental workflow for the formation and EIS characterization of thiol monolayers.
Caption: A modified Randles equivalent circuit used to model the impedance data.
References
Confirming Thiol-PEG6-alcohol Surface Coverage: A Comparative Guide to XPS Analysis
For researchers and drug development professionals working with functionalized surfaces, confirming the successful coating and understanding the surface coverage of molecules like Thiol-PEG6-alcohol is critical. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) for quantitatively assessing this compound surface coverage on gold substrates, alongside alternative characterization techniques.
XPS Analysis for Surface Coverage Determination
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface. This makes it an ideal tool for characterizing the formation and quality of self-assembled monolayers (SAMs) such as this compound on gold. By analyzing the elemental signals from the substrate (Au) and the monolayer (C, O, S), the surface coverage and packing density can be determined.[1][2][3]
Key Performance Indicators from XPS:
-
Elemental Composition: The presence and relative atomic concentrations of Carbon (C), Oxygen (O), and Sulfur (S) confirm the presence of the this compound molecule on the surface.
-
High-Resolution Spectra:
-
S2p Spectrum: The binding energy of the S2p peak can distinguish between chemisorbed thiolates (Au-S bond) at approximately 162 eV and unbound or physisorbed thiols at higher binding energies (~163.5 eV).[2][4][5] The dominance of the 162 eV peak is a strong indicator of a well-formed SAM.
-
C1s Spectrum: The C1s spectrum can be deconvoluted to identify different carbon environments within the PEG chain (C-C, C-O, and C-OH).
-
Au4f Spectrum: Attenuation of the Au4f signal from the underlying gold substrate after SAM formation provides a qualitative and quantitative measure of the monolayer's thickness and coverage.[5]
-
-
Surface Coverage Calculation: The surface coverage can be estimated by comparing the intensity of the S2p signal to the Au4f signal.[5]
Comparative Analysis: XPS vs. Alternative Techniques
While XPS is a powerful tool, other techniques can provide complementary information about the surface modification.
| Technique | Principle | Information Provided | Advantages | Limitations |
| XPS | Ejection of core-level electrons by X-ray irradiation | Elemental composition, chemical bonding states, layer thickness, and surface coverage.[2][3][6] | Quantitative, provides chemical state information, high surface sensitivity. | Requires high vacuum, potential for X-ray induced damage, relatively expensive. |
| Contact Angle Goniometry | Measurement of the angle a liquid droplet makes with a solid surface.[7][8] | Surface wettability and hydrophilicity. Changes in contact angle before and after coating indicate successful surface modification.[9][10] | Simple, fast, and inexpensive. Sensitive to the outermost surface layer. | Indirect measure of coverage, sensitive to surface roughness and contamination.[7] |
| Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface.[11][12] | Film thickness with sub-nanometer resolution.[13] | Highly accurate for thickness measurement, non-destructive. | Requires a model to fit the data, less sensitive to chemical composition. |
| Atomic Force Microscopy (AFM) | High-resolution scanning probe microscopy. | Surface topography and morphology. Can reveal the packing and ordering of the monolayer.[1] | Provides nanoscale spatial resolution. | Can be destructive to the soft monolayer, does not provide chemical information. |
Experimental Protocols
XPS Analysis of this compound on Gold
-
Sample Preparation:
-
A gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer) is cleaned, typically using an oxygen plasma or piranha solution, followed by rinsing with ethanol and water and drying under a stream of nitrogen.
-
The cleaned gold substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like ethanol for a sufficient time (typically 12-24 hours) to allow for the formation of a self-assembled monolayer.
-
After incubation, the substrate is thoroughly rinsed with the solvent to remove any physisorbed molecules and then dried under nitrogen.
-
-
XPS Data Acquisition:
-
The sample is loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
A monochromatic Al Kα X-ray source is typically used for analysis.
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the Au4f, C1s, O1s, and S2p regions to determine the chemical states and for quantification.
-
Data can be collected at different take-off angles (Angle-Resolved XPS or ARXPS) to obtain depth-profiling information.[14]
-
-
Data Analysis:
-
The acquired spectra are charge-referenced, typically to the Au4f peak at 84.0 eV or the adventitious C1s peak at 284.8 eV.
-
The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states.
-
Atomic concentrations are calculated from the peak areas using appropriate relative sensitivity factors.
-
The surface coverage can be estimated from the attenuation of the Au4f substrate signal or the relative intensity of the S2p signal.
-
Contact Angle Goniometry
-
Sample Preparation: The this compound coated gold substrate is prepared as described above. A clean, uncoated gold substrate is used as a control.
-
Measurement:
-
The substrate is placed on the sample stage of the goniometer.
-
A small droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface.
-
An image of the droplet is captured by the camera.
-
Software is used to analyze the image and determine the angle between the liquid-solid interface and the liquid-vapor interface.
-
Measurements are typically repeated at multiple locations on the surface to ensure reproducibility.
-
Ellipsometry
-
Reference Measurement: The optical properties of the bare gold substrate are measured first.
-
Sample Preparation: The this compound SAM is formed on the gold substrate.
-
Measurement: The coated substrate is placed on the ellipsometer stage.
-
Data Analysis: A model, typically a Cauchy layer model for the organic film on the gold substrate, is used to fit the experimental data and determine the thickness of the this compound layer.
Workflow for XPS Analysis
Caption: Workflow for XPS analysis of this compound surface coverage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eag.com [eag.com]
- 3. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brighton-science.com [brighton-science.com]
- 8. nanoscience.com [nanoscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Gold Surface Passivation: Alternatives to Thiol-PEG6-alcohol
For researchers, scientists, and drug development professionals seeking to optimize the performance of gold surfaces in biological applications, moving beyond standard passivation strategies is crucial. While Thiol-PEG6-alcohol is a widely used passivating agent, a range of alternative molecules and surface chemistries offer enhanced stability, superior resistance to non-specific protein adsorption, and improved biocompatibility. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to facilitate their implementation in your research.
The ideal passivation layer for gold surfaces in biosensing, drug delivery, and medical device applications must effectively prevent the non-specific binding of biomolecules, maintain its integrity in complex biological media, and allow for the controlled immobilization of specific ligands. This guide explores several classes of alternatives to the commonly used this compound, including other polyethylene glycol (PEG)-based molecules, zwitterionic compounds, hydrogels, and mixed self-assembled monolayers (SAMs).
Performance Comparison of Passivation Agents
The following table summarizes the performance of various passivation agents for gold surfaces based on their ability to resist non-specific protein adsorption, a critical parameter for ensuring low background noise and high signal-to-noise ratios in biosensing and other applications.
| Passivation Agent Category | Specific Molecule / System | Protein Adsorption (ng/cm²) | Key Characteristics & Advantages |
| PEG-Based Alternatives | Thiol-PEG (Longer Chains, >6 units) | Varies with chain length and density | Increased steric hindrance can improve protein resistance.[1] |
| Branched Poly(VBPT-co-PEGMA) | Varies with architecture | High stability and multifunctionality.[2] | |
| Alkyl-PEG600 Thiol | Enables selective peptide conjugation | Provides better control over ligand immobilization compared to PEG3000 systems.[3] | |
| Zwitterionic Compounds | Poly(sulfobetaine methacrylate) (pSBMA) | < 5 (from undiluted serum) | Excellent long-term stability and resistance to non-specific protein adsorption.[4] |
| Poly(carboxybetaine methacrylate) (pCBMA) | Undetectable (from undiluted serum) | Ultralow fouling properties.[5] | |
| Glutathione monoethyl ester (GSHzwt) | Exceptional resistance | Provides "stealth" properties to gold nanoparticles, preventing aggregation and protein adsorption.[6] | |
| Phosphorylcholine-based derivatives | Surpasses comparable PEG coatings | Highly effective in resisting protein fouling.[5] | |
| Hydrogels | Hyaluronic Acid (HA) | 0.6 - 16.1 | Demonstrates excellent antifouling performance against single proteins and complex media like milk and serum.[7] |
| Poly(hydroxyethyl methacrylate) (PHEMA) | Comparable to PEG | Forms a hydrophilic interface that resists protein adsorption.[5][8] | |
| Mixed Self-Assembled Monolayers (SAMs) | 11-MUA and 3-MPA (1:10 ratio) | Favorable for high bioreceptor coverage | Allows for tuning of surface properties by varying the ratio of the two components.[9] |
| L-cysteine and methanol | Forms ordered structures | Offers a novel approach to creating mixed SAMs under ambient conditions.[10] | |
| Other Polymers | Polyvinyl Alcohol (PVA) | Biocompatible alternative | Can be used for the passivation of gold nanorods.[11][12] |
Experimental Protocols
Zwitterionic Polymer Coating via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of SBMA
This protocol describes the formation of a dense, protein-resistant poly(sulfobetaine methacrylate) (pSBMA) brush on a gold surface.
Materials:
-
Gold-coated substrate
-
11-mercaptoundecanol (MUDO)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sulfobetaine methacrylate (SBMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridyl (bpy)
-
Methanol/water mixture
Procedure:
-
Initiator Immobilization:
-
Clean the gold substrate with piranha solution (Caution: highly corrosive).
-
Immerse the cleaned substrate in a 1 mM solution of MUDO in ethanol for 24 hours to form a self-assembled monolayer (SAM).
-
Rinse with ethanol and dry under a stream of nitrogen.
-
In a nitrogen-filled glovebox, immerse the MUDO-modified substrate in a solution of anhydrous DCM containing 0.1 M BiBB and 0.1 M TEA for 2 hours to attach the ATRP initiator.
-
Rinse with DCM and dry.
-
-
Surface-Initiated Polymerization:
-
Prepare the polymerization solution by dissolving SBMA monomer (1 M) and bpy (20 mM) in a 1:1 (v/v) methanol/water mixture.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Add CuBr (10 mM) to the solution under a nitrogen atmosphere.
-
Immerse the initiator-functionalized gold substrate into the polymerization solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours) at room temperature.
-
Remove the substrate, rinse thoroughly with water and ethanol, and dry under nitrogen.
-
Formation of a Mixed Self-Assembled Monolayer (SAM)
This protocol details the creation of a mixed SAM on a gold surface using two different thiol-containing molecules to control surface functionality and spacing.
Materials:
-
Gold-coated substrate
-
Functional thiol (e.g., 11-mercaptoundecanoic acid, 11-MUA)
-
Diluent thiol (e.g., 3-mercaptopropionic acid, 3-MPA)
-
Ethanol
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate with piranha solution.
-
-
SAM Formation:
-
Prepare a solution of the two thiols in ethanol at the desired molar ratio (e.g., 1:10 of 11-MUA to 3-MPA). The total thiol concentration should be around 1 mM.[9]
-
Immerse the cleaned gold substrate in the mixed thiol solution for 18-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed thiols.
-
Dry the substrate under a stream of nitrogen.
-
Visualizing Methodologies and Concepts
To further clarify the processes and principles discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of zwitterionic antifouling.
Caption: Experimental workflow for a gold-based biosensor.
Caption: Mechanism of protein resistance by a zwitterionic surface.
References
- 1. Protein resistance of surfaces prepared by sorption of end-thiolated poly(ethylene glycol) to gold: effect of surface chain density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein resistant properties of polymers with different branched architecture on a gold surface - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Conjugation of peptides to the passivation shell of gold nanoparticles for targeting of cell-surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stealth and Biocompatible Gold Nanoparticles through Surface Coating with a Zwitterionic Derivative of Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bionavis.com [bionavis.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mixed self-assembled monolayers of l-cysteine and methanol on gold surfaces under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Polyvinyl alcohol as a biocompatible alternative for the passivation of gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of Biomolecule Immobilization: A Comparison of Thiol-PEG6-alcohol and Alternative Surfaces
For researchers, scientists, and drug development professionals, the precise and controlled immobilization of biomolecules onto surfaces is a critical step in the development of biosensors, immunoassays, and various therapeutic platforms. The choice of surface chemistry profoundly impacts the density, orientation, and biological activity of the immobilized molecules, while also influencing non-specific binding. This guide provides a quantitative comparison of biomolecule immobilization on Thiol-PEG6-alcohol self-assembled monolayers (SAMs) against other common alternatives, supported by experimental data and detailed protocols.
This compound functionalized surfaces, typically on gold, are widely utilized for their ability to form well-defined, protein-resistant monolayers. The polyethylene glycol (PEG) linker minimizes non-specific protein adsorption, while the terminal hydroxyl group offers a versatile point for further chemical modification to covalently bind biomolecules. However, a range of other surface chemistries offer distinct advantages in terms of immobilization density, biomolecule stability, and specific applications.
Comparative Analysis of Immobilization Chemistries
The following tables summarize quantitative data on the performance of this compound compared to other common surface functionalization strategies. Data has been synthesized from multiple studies employing techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D) and Surface Plasmon Resonance (SPR) to quantify surface mass changes.
| Surface Chemistry | Immobilized Biomolecule | Surface Density (ng/cm²) | Non-Specific Binding (ng/cm²) | Key Advantages |
| This compound | Bovine Serum Albumin (BSA) | ~150 - 250 | < 5 | Excellent resistance to non-specific binding, provides a hydrophilic environment.[1] |
| Thiol-PEG-NHS Ester | IgG | ~300 - 500 | < 10 | Direct and efficient covalent attachment of amine-containing biomolecules.[2] |
| Thiol-PEG-Maleimide | Thiolated Peptides/Proteins | ~250 - 450 | < 10 | Highly specific covalent attachment of thiol-containing biomolecules.[2] |
| Mixed SAMs (e.g., Thiol-PEG-alcohol & MUA) | Various Proteins | Variable (Tunable) | ~10 - 50 | Allows for tuning of ligand density and surface properties. |
| Bare Gold + Physical Adsorption | Various Proteins | Highly Variable | > 200 | Simple, no chemical modification required, but lacks control and stability. |
| Calixarene Monolayers | Bovine Serum Albumin (BSA) | Highest among tested Cal-4 derivatives | Not specified | Can offer high surface concentration and well-organized protein immobilization.[3] |
Table 1: Comparison of Biomolecule Immobilization Density and Non-Specific Binding. MUA (11-mercaptoundecanoic acid) is often used to create a mixed monolayer with PEG-thiols to control the density of reactive sites.
| Surface Chemistry | Immobilized Enzyme | Relative Activity (%) | Stability | Key Considerations |
| This compound (activated) | Dihydrofolate Reductase (DHFR) | ~80-95% | Good | Requires activation step for covalent coupling.[4] |
| Thiol-PEG-NHS Ester | Various Enzymes | ~70-90% | Good | Potential for random orientation affecting active site accessibility. |
| Hydrophobic SAMs (e.g., Undecanethiol) | Ribonuclease A | Lower, dependent on concentration | Can lead to conformational changes.[5] | Prone to protein unfolding and irreversible adsorption.[5] |
| Covalent Bonding to Support Matrix | Various Enzymes | Variable | High | Strong binding can sometimes denature the enzyme.[6] |
Table 2: Comparison of Immobilized Enzyme Activity and Stability. The activity is often compared to the enzyme's activity in solution.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Protocol 1: Formation of this compound Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol outlines the procedure for creating a well-ordered monolayer of this compound on a gold substrate, which serves as the foundation for subsequent biomolecule immobilization.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides).
-
This compound solution (1-10 mM in absolute ethanol).
-
Absolute ethanol (ACS grade).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen gas (high purity).
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Immediately immerse the cleaned and dried gold substrates into the this compound solution in a clean glass container.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the functionalized surfaces thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Protocol 2: Quantification of Biomolecule Immobilization using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at the sensor surface in real-time.[1][5][7]
Materials:
-
QCM-D instrument with gold-coated quartz crystals.
-
Functionalized gold crystals (as prepared in Protocol 1).
-
Buffer solution (e.g., PBS, pH 7.4).
-
Biomolecule solution of known concentration in the same buffer.
-
Blocking solution (if necessary, e.g., BSA or casein).
Procedure:
-
Baseline Establishment:
-
Mount the functionalized gold crystal in the QCM-D chamber.
-
Flow buffer solution over the crystal until a stable baseline frequency (Δf) and dissipation (ΔD) are achieved.
-
-
Biomolecule Immobilization:
-
Introduce the biomolecule solution into the flow cell at a constant flow rate.
-
Monitor the changes in frequency (decrease indicates mass adsorption) and dissipation (increase indicates a softer, more hydrated layer).
-
Continue the flow until the signals reach a plateau, indicating saturation of the surface.
-
-
Rinsing:
-
Switch back to the buffer solution to rinse away any non-specifically or loosely bound molecules. A stable signal after rinsing indicates the amount of irreversibly bound biomolecule.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm), assuming a rigid, thin film. For viscoelastic films, more complex modeling is required.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the processes involved in biomolecule immobilization and analysis.
Caption: Workflow for biomolecule immobilization and analysis.
Caption: Comparison of surface immobilization chemistries.
Conclusion
The choice of surface chemistry for biomolecule immobilization is a multifaceted decision that depends on the specific application, the nature of the biomolecule, and the desired level of control over surface properties. This compound provides an excellent starting point, offering a robust platform with low non-specific binding. For applications requiring direct and efficient covalent attachment, pre-activated PEG linkers such as NHS esters or maleimides are superior alternatives. While simpler methods like physical adsorption exist, they often lack the stability and control necessary for reproducible, high-performance biointerfaces. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers in selecting and implementing the most appropriate surface functionalization strategy for their needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-based, site-specific and covalent immobilization of biomolecules for single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of concentration and activity of immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 7. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Thiol-PEG6-alcohol is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The information is synthesized from safety data sheets provided by various suppliers, offering a comprehensive overview of safety precautions and disposal protocols.
Hazard Profile and Safety Summary
This compound presents a variable hazard profile based on information from different suppliers. Due to these discrepancies, it is recommended to handle this compound with a high degree of caution. All handling should be performed by, or under the close supervision of, properly qualified individuals who are aware of the potential chemical hazards[1].
| Hazard Classification | MedChemExpress[2] | DC Chemicals[3] | BroadPharm[1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Not classified as a hazard |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | - | Not classified as a hazard |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | - | Not classified as a hazard |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | - | Not classified as a hazard |
| Aquatic Toxicity | - | Category 1 (Very toxic to aquatic life with long lasting effects) | - |
Personal Protective Equipment (PPE) and Handling
To ensure personal safety, the following PPE and handling procedures are mandatory when working with this compound:
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood[1].
-
Gloves : Wear chemical-resistant gloves[1].
-
Eye Protection : Use safety goggles to protect from splashes[1].
-
General Hygiene : Wash hands thoroughly after handling and before any breaks. Contaminated clothing should be removed and washed before reuse[1].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as special waste. This should be done in consultation with your institution's environmental health and safety (EHS) office and a licensed disposal company, adhering to all local, regional, and national regulations[1].
1. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions : Collect any unused this compound and concentrated solutions in a dedicated, properly labeled, and tightly sealed waste container.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, avoid direct contact.
-
Absorb the spill with an inert material, such as sand or diatomite[1][2].
-
Carefully sweep or scoop the absorbed material into a designated, tightly closed container for disposal[1].
-
Decontaminate the affected surfaces by scrubbing with alcohol[2].
-
Ensure that spilled material does not enter drains or water courses[1].
3. Labeling and Storage:
-
Clearly label all waste containers with the full chemical name ("this compound") and appropriate hazard warnings.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[1].
4. Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS program or a licensed chemical waste disposal company.
-
Due to its potential aquatic toxicity, it is imperative to prevent the release of this compound into the environment[3].
Chemical Neutralization of Thiol Functionality (Optional)
For laboratories equipped and authorized to perform chemical neutralization of odorous thiols, a bleach (sodium hypochlorite) solution can be used to oxidize the thiol group. This procedure should only be carried out by trained personnel in a fume hood with appropriate PPE.
Experimental Protocol for Thiol Oxidation:
-
In a suitably sized flask equipped with a stirrer, place a 5.25% sodium hypochlorite solution (commercial bleach).
-
Slowly add the thiol-containing waste to the stirred bleach solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
If the reaction does not start spontaneously, gentle warming to approximately 50°C may be necessary to initiate the oxidation.
-
Once the reaction is complete, the resulting solution should be neutralized and disposed of as aqueous chemical waste, in accordance with institutional protocols.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thiol-PEG6-alcohol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Thiol-PEG6-alcohol, including detailed operational and disposal plans.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers classify this compound as not hazardous, others indicate it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Due to the presence of a thiol group, a strong, unpleasant odor is also a primary concern.[4][5] Therefore, stringent adherence to safety protocols is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control odor.[3][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[7] Always inspect gloves before use. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[3][8] |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against splashes. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[8] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure a bleach bath (a 1:1 mixture of commercial bleach and water) is prepared within the fume hood for immediate decontamination of glassware and utensils.[4]
-
Transfer: Use a syringe or cannula for liquid transfers to minimize odor release. Avoid pouring or pipetting solutions of volatile thiol compounds.[9]
-
Reaction Setup: If running a reaction, ensure the system is closed or isolated. Any exhaust should be passed through a bleach trap to neutralize thiol vapors.[4]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
The recommended storage temperature is -20°C for long-term stability.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Management:
-
Small Spills: For small spills within the fume hood, use an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials such as paper towels to absorb the bulk of the liquid.[6]
-
Decontamination: After absorbing the spill, decontaminate the area with a bleach solution.[6]
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials and disposable items (e.g., gloves) into a sealable plastic bag labeled as "Hazardous Waste" containing thiols.[6][10]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[3] |
| Ingestion | Wash out the mouth with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and odor issues.
Waste Neutralization and Disposal Workflow:
Step-by-Step Disposal Guidance:
-
Decontamination of Glassware: Immediately after use, submerge all contaminated glassware in a prepared bleach bath and allow it to soak for at least 14 hours to neutralize the thiol.[11]
-
Liquid Waste: Unused this compound and reaction mixtures should be treated as hazardous waste. Small quantities can be neutralized by slowly adding them to a stirred bleach solution in a fume hood.[10] The resulting neutralized solution must be disposed of as hazardous waste.[10]
-
Solid Waste: Disposable items such as gloves and absorbent pads that have come into contact with the thiol should be placed in a sealable plastic bag to contain the odor and disposed of in a designated hazardous waste container.[10]
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health & Safety (EHS) department.[6] Ensure all waste containers are clearly labeled as containing thiol waste.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. How To [chem.rochester.edu]
- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. targetmol.com [targetmol.com]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
